molecular formula C18H16F3NO4 B12398175 Picoxystrobin-d3

Picoxystrobin-d3

Cat. No.: B12398175
M. Wt: 370.3 g/mol
InChI Key: IBSNKSODLGJUMQ-SMSWRGJJSA-N
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Description

Picoxystrobin-d3 is a useful research compound. Its molecular formula is C18H16F3NO4 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16F3NO4

Molecular Weight

370.3 g/mol

IUPAC Name

methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)-2-pyridinyl]oxymethyl]phenyl]prop-2-enoate

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3

InChI Key

IBSNKSODLGJUMQ-SMSWRGJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Deuterium-Labeled Picoxystrobin: A Technical Guide for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of deuterium-labeled picoxystrobin in metabolic studies. Picoxystrobin, a broad-spectrum strobilurin fungicide, undergoes extensive metabolism in various organisms. The use of stable isotope labeling, specifically with deuterium, offers a powerful tool to elucidate its metabolic fate, quantify metabolites, and understand its pharmacokinetic profile with high precision. This document outlines a proposed synthesis for deuterium-labeled picoxystrobin, detailed experimental protocols for in vivo metabolic studies, advanced analytical methodologies for metabolite profiling, and a summary of known metabolic pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Picoxystrobin and Deuterium Labeling

Picoxystrobin is a systemic and translaminar fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer at the Qo center of cytochrome bc1.[1] Its efficacy and widespread use necessitate a thorough understanding of its metabolic pathways in non-target organisms to assess potential risks.

Stable isotope labeling with deuterium has become an indispensable technique in drug and pesticide metabolism studies.[2][] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows for their unambiguous detection by mass spectrometry, simplifying the identification and quantification of the parent compound and its metabolites in complex biological matrices.[] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms.[4]

This guide focuses on the strategic use of deuterium-labeled picoxystrobin to conduct state-of-the-art metabolic research.

Proposed Synthesis of Deuterium-Labeled Picoxystrobin

The industrial synthesis of picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[5] To introduce a deuterium label, a plausible strategy is to use a deuterated methylating agent in the final step of the synthesis of the acrylate moiety. A proposed synthetic route is outlined below.

G cluster_0 Synthesis of Deuterium-Labeled Precursor cluster_1 Final Assembly Intermediate_A Methyl 2-(bromomethyl)benzoate Intermediate_B Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)benzoate Intermediate_C [D3]-Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)benzoate Intermediate_D [D3]-Picoxystrobin Intermediate_C->Intermediate_D 1. LDA, THF, -78°C 2. Methyl formate 3. [D3]-Methyl iodide caption Proposed synthesis of [D3]-Picoxystrobin.

Proposed synthesis of [D3]-Picoxystrobin.

Experimental Protocols for In Vivo Metabolic Studies

The following protocol describes a general workflow for an in vivo metabolism study of deuterium-labeled picoxystrobin in a rodent model, such as Sprague-Dawley rats.

Animal Husbandry and Acclimatization
  • Species: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Age: 8-10 weeks.

  • Housing: Individually in metabolism cages designed for the separate collection of urine and feces.

  • Environment: Controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Minimum of 7 days prior to dosing.

Dosing
  • Test Substance: [D3]-Picoxystrobin dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dose Level: A single oral gavage dose of 10 mg/kg body weight.

  • Control Group: Administered the vehicle only.

Sample Collection
  • Urine and Feces: Collected at 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose. Samples should be stored at -20°C immediately after collection.

  • Blood: Approximately 0.5 mL collected from the tail vein at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.

  • Tissues: At the end of the study (120 hours), animals are euthanized, and key tissues (liver, kidney, fat, muscle) are collected, weighed, and stored at -80°C.

G Start Acclimatization of Rats Dosing Oral Gavage with [D3]-Picoxystrobin Start->Dosing Sample_Collection Urine, Feces, Blood Collection at Time Intervals Dosing->Sample_Collection Euthanasia Euthanasia and Tissue Collection (120h) Sample_Collection->Euthanasia Sample_Processing Extraction and Clean-up Euthanasia->Sample_Processing Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->Analysis Data_Analysis Metabolite Identification and Quantification Analysis->Data_Analysis End Metabolic Pathway Elucidation Data_Analysis->End caption Workflow for in vivo metabolic study.

Workflow for in vivo metabolic study.

Analytical Methodologies

Sample Preparation
  • Urine: Thaw and centrifuge samples. Dilute an aliquot with the initial mobile phase for direct injection or perform solid-phase extraction (SPE) for concentration and clean-up.

  • Feces: Homogenize samples with acetonitrile. Centrifuge and collect the supernatant. The extraction may be repeated, and the supernatants combined.

  • Plasma: Perform protein precipitation by adding cold acetonitrile. Centrifuge and collect the supernatant.

  • Tissues: Homogenize tissues in an appropriate solvent (e.g., acetonitrile/water). Follow with extraction and clean-up steps similar to feces and plasma.

Analytical Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of picoxystrobin and its metabolites.[6]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the parent picoxystrobin and less polar metabolites.[7][8]

    • Column: A capillary column such as a DB-5ms.

    • Injection: Splitless injection.

    • Detection: Electron impact (EI) ionization and selected ion monitoring (SIM).

Metabolic Pathway of Picoxystrobin

In mammals, picoxystrobin is extensively metabolized. The primary metabolic pathways include ester hydrolysis and glucuronide conjugation.[1] Oxidative cleavage of the ether bridge has also been observed.[1]

G Picoxystrobin Picoxystrobin Metabolite_A Ester Hydrolysis (Acid Metabolite) Picoxystrobin->Metabolite_A Carboxylesterase Metabolite_B Ether Cleavage (Pyridinyl Moiety) Picoxystrobin->Metabolite_B CYP450 Metabolite_C Ether Cleavage (Phenylacrylate Moiety) Picoxystrobin->Metabolite_C CYP450 Conjugate Glucuronide Conjugate Metabolite_A->Conjugate UGT caption Major metabolic pathways of picoxystrobin.

Major metabolic pathways of picoxystrobin.

Quantitative Data Presentation

The use of deuterium-labeled picoxystrobin allows for precise quantification of the parent compound and its metabolites. The following tables present hypothetical data that could be obtained from the described study.

Table 1: Pharmacokinetic Parameters of [D3]-Picoxystrobin in Rat Plasma

ParameterMaleFemale
Cmax (ng/mL) 150 ± 25180 ± 30
Tmax (h) 2.0 ± 0.51.5 ± 0.5
AUC (0-t) (ng*h/mL) 850 ± 120950 ± 150
Half-life (t1/2) (h) 8.5 ± 1.27.8 ± 1.0

Table 2: Excretion of Radioactivity in Urine and Feces (% of Administered Dose)

Time (h)Urine (Male)Feces (Male)Urine (Female)Feces (Female)
0-24 35 ± 555 ± 840 ± 650 ± 7
24-48 5 ± 12 ± 0.56 ± 13 ± 0.8
48-120 2 ± 0.51 ± 0.22 ± 0.51 ± 0.3
Total 42 ± 658 ± 848 ± 754 ± 8

Table 3: Distribution of [D3]-Picoxystrobin and its Metabolites in Tissues at 120h (ng/g tissue)

Tissue[D3]-PicoxystrobinAcid MetaboliteTotal Residue
Liver 10 ± 250 ± 865 ± 10
Kidney 5 ± 125 ± 432 ± 5
Fat 80 ± 15< LOQ85 ± 16
Muscle 2 ± 0.55 ± 18 ± 1.5

Conclusion

The use of deuterium-labeled picoxystrobin provides a robust and precise approach for conducting metabolic studies. The methodologies and hypothetical data presented in this guide offer a framework for researchers to design and execute experiments aimed at thoroughly understanding the absorption, distribution, metabolism, and excretion of this important fungicide. The insights gained from such studies are crucial for accurate risk assessment and regulatory decision-making.

References

An In-depth Technical Guide to the Mechanism of Action of Picoxystrobin as a QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity is rooted in the targeted disruption of mitochondrial respiration, a fundamental process for energy production in fungal pathogens. This guide provides a detailed examination of the molecular mechanism of picoxystrobin, methodologies for its study, and the basis of fungal resistance.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Picoxystrobin's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[1][2] This multi-subunit enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane to generate the proton-motive force required for ATP synthesis.[2]

Picoxystrobin specifically binds to the Quinone outside (Qo) binding site on cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[3][4] This binding event physically obstructs the oxidation of ubiquinol, thereby blocking the electron transfer to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[1] The interruption of this electron flow halts the entire respiratory chain, leading to a rapid depletion of cellular ATP levels and ultimately causing fungal cell death.[2]

Signaling Pathway Diagram

Picoxystrobin_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- (as Ubiquinol) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi Picoxystrobin Picoxystrobin Picoxystrobin->Inhibition

Caption: Picoxystrobin inhibits Complex III of the ETC.

Quantitative Inhibition Data

The efficacy of picoxystrobin varies among different fungal species. The half-maximal effective concentration (EC50) is a common metric used to quantify its inhibitory activity.

Fungal SpeciesAssay TypeEC50 (µg/mL)Reference
Magnaporthe oryzaeMycelial Growth0.0251 - 0.1337[5](--INVALID-LINK--)
Neopestalotiopsis clavisporaMycelial Growth0.0062 - 0.0658[6](--INVALID-LINK--)
Neopestalotiopsis clavisporaSpore Germination0.0014 - 0.0099[6](--INVALID-LINK--)

Experimental Protocols

The following protocols are foundational for studying the mechanism of action of QoI fungicides like picoxystrobin.

Fungal Mitochondria Isolation

This protocol provides a general method for isolating mitochondria from filamentous fungi.

  • Fungal Culture and Harvest: Grow the fungal species of interest in a suitable liquid medium to the desired growth phase. Harvest the mycelia by filtration through cheesecloth or a similar material. Wash the mycelia with sterile, deionized water.

  • Protoplast Formation: Resuspend the mycelia in an osmotic buffer (e.g., 0.8 M sorbitol) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum and β-glucuronidase). Incubate at 30-37°C with gentle shaking for 2-4 hours to generate protoplasts.

  • Homogenization: Collect the protoplasts by centrifugation at a low speed (e.g., 3,000 x g) and wash them with the osmotic buffer. Resuspend the protoplasts in a mitochondrial isolation buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 0.1% w/v BSA, 2 mM HEPES pH 7.2) and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cell debris and nuclei. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Washing and Final Preparation: Discard the supernatant and gently wash the mitochondrial pellet with the isolation buffer. Repeat the high-speed centrifugation. Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 2 mM EDTA, 10 mM KCN (to inhibit Complex IV), and 30 µM oxidized equine cytochrome c.

  • Enzyme Addition: Add a known amount of the isolated mitochondrial preparation (typically 5-20 µg of mitochondrial protein) to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, 50 µM decylubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex.

  • Inhibition Assay: To determine the inhibitory effect of picoxystrobin, pre-incubate the mitochondrial preparation with varying concentrations of the fungicide before adding the decylubiquinol substrate. Calculate the IC50 value from the resulting dose-response curve.

Mitochondrial Respiration (Oxygen Consumption) Assay

This protocol describes the measurement of oxygen consumption using a Clark-type electrode or a Seahorse XF Analyzer to assess the impact of picoxystrobin on mitochondrial respiration.

  • Chamber/Plate Preparation: Calibrate the oxygen electrode or Seahorse XF Analyzer according to the manufacturer's instructions. Add respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4) to the reaction chamber or wells of the microplate.

  • Mitochondria and Substrate Addition: Add the isolated mitochondria (typically 0.3-0.6 mg/mL) to the chamber/wells. Provide a substrate for a specific complex of the ETC (e.g., 5 mM succinate for Complex II, or a combination of 5 mM pyruvate and 5 mM malate for Complex I).

  • Measurement of Different Respiratory States:

    • State 2 (Basal Respiration): Measure the oxygen consumption rate with only the substrate present.

    • State 3 (Active Respiration): Add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the increased rate of oxygen consumption.

    • State 4 (Resting Respiration): After the added ADP is phosphorylated to ATP, the respiration rate will decrease. This rate is primarily due to the proton leak across the inner mitochondrial membrane.

  • Inhibitor Studies:

    • To assess the effect of picoxystrobin, add it to the chamber before or after initiating State 3 respiration and monitor the change in oxygen consumption.

    • Use known inhibitors as controls: rotenone (Complex I inhibitor), antimycin A (a QoI inhibitor like picoxystrobin), and oligomycin (ATP synthase inhibitor).

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and integrity.

ATP Synthesis Assay (Bioluminescence)

This assay quantifies the amount of ATP produced by isolated mitochondria.

  • Reagent Preparation: Prepare a luciferin-luciferase reaction mix according to the kit manufacturer's instructions. Prepare ATP standards of known concentrations to generate a standard curve.

  • Mitochondrial Incubation: In a microplate, incubate isolated mitochondria with a respiration substrate (e.g., succinate) and ADP in the presence and absence of picoxystrobin.

  • ATP Measurement: At specified time points, add a cell lysis or permeabilization agent to release the ATP from the mitochondria. Add the luciferin-luciferase reaction mix to the samples.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Quantification: Determine the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve.

Mechanisms of Resistance

The primary mechanism of resistance to QoI fungicides, including picoxystrobin, is target-site modification due to mutations in the mitochondrial cytochrome b gene (CYTB).[7]

  • G143A Mutation: The most common and significant mutation involves a single nucleotide polymorphism that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein.[5] This G143A mutation alters the conformation of the Qo binding pocket, significantly reducing the binding affinity of picoxystrobin and other QoI fungicides, leading to high levels of resistance.[7]

  • Other Mutations: Other mutations, such as G143S (glycine to serine) and F129L (phenylalanine to leucine), have also been identified and are associated with varying degrees of resistance.[3]

Experimental Workflow for Resistance Analysis

Resistance_Analysis_Workflow Sample Fungal Isolate Collection (from field or lab) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction Phenotypic_Assay Phenotypic Assay (EC50 determination on amended media) Sample->Phenotypic_Assay PCR PCR Amplification of CYTB gene fragment DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing qPCR Quantitative PCR (qPCR) with allele-specific probes PCR->qPCR Analysis_Seq Sequence Analysis (Identify mutations, e.g., G143A) Sequencing->Analysis_Seq Analysis_qPCR Quantify Allele Frequency (Resistant vs. Sensitive) qPCR->Analysis_qPCR Correlation Correlate Genotype with Phenotype Analysis_Seq->Correlation Analysis_qPCR->Correlation Phenotypic_Assay->Correlation

Caption: Workflow for genotypic and phenotypic resistance analysis.

Conclusion

Picoxystrobin is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the cytochrome bc1 complex. Understanding its precise mechanism of action, having robust experimental protocols for its evaluation, and knowledge of resistance mechanisms are crucial for the effective and sustainable use of this fungicide in agriculture and for the development of novel antifungal agents. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers in this field.

References

Picoxystrobin-d3: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Picoxystrobin-d3. As a deuterated internal standard, the degradation profile of this compound is considered analogous to that of its non-labeled counterpart, Picoxystrobin. This document synthesizes available data on the environmental fate of Picoxystrobin, detailing its stability under various conditions and outlining its primary degradation pathways.

Introduction to Picoxystrobin

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome bc1.[1][3] This mechanism disrupts the production of ATP in fungi, leading to the cessation of growth and eventual cell death.[2] It is utilized for the control of a range of fungal diseases in cereals and other crops.[1]

Stability of Picoxystrobin

The stability of Picoxystrobin has been evaluated under various environmental conditions, including exposure to light (photolysis), microbial activity in soil, and hydrolysis in water.

Photolytic Degradation

Picoxystrobin is susceptible to degradation upon exposure to light. The rate of photolysis is influenced by the medium in which it is present.

Table 1: Photolytic Degradation of Picoxystrobin

MediumHalf-Life (DT50)Experimental ConditionsMajor Degradation ProductsReference
Water (pH 7)20.3 daysXenon lamp irradiation (equivalent to 30 summer days at 50° latitude), 25°CIN-QCD12 (isomer), IN-QGS44[1]
Soil Surface7 daysXenon arc lamp illumination (equivalent to 30 summer days at 50° latitude), 20°CIN-QDK50, Phthalic acid, CO2[1][2]

A study on the photolysis of Picoxystrobin on a soil surface was conducted using [14C]pyridinyl- or [14C]phenacrylate-labelled Picoxystrobin. The labeled compound was applied to thin layers (≤ 1 mm) of sandy clay loam soil at rates equivalent to field application rates of 788 and 789 g ai/ha, respectively. The soil samples were then placed in photolysis vessels, maintained at a constant temperature of 20°C, and illuminated with a xenon arc lamp for a period equivalent to 30 summer days at 50° latitude. Analysis of the degradation was performed using Thin Layer Chromatography (TLC), Liquid Scintillation Counting (LSC), and High-Performance Liquid Chromatography (HPLC).[1]

Aerobic Soil Degradation

In soil, Picoxystrobin undergoes degradation primarily through microbial activity. The rate of degradation can vary depending on the soil type.

Table 2: Aerobic Soil Degradation of Picoxystrobin

Soil TypeHalf-Life (DT50)DT90Experimental ConditionsMajor Degradation PathwaysReference
Various16–38 days76–337 daysAerobic conditions in the dark at 20°CEster hydrolysis, cleavage of the ether bridge, mineralization to CO2[2]
Sandy Loam19–33 daysNot specifiedLaboratory, aerobic conditionsMineralization to CO2[3]
Field3–35 daysNot specifiedField dissipation studiesNot specified[3]

The aerobic metabolism of Picoxystrobin was studied in various soil types in a dark environment at a constant temperature of 20°C. The degradation of the compound was monitored over time to determine its half-life (DT50) and the time required for 90% degradation (DT90). The major degradation pathways were identified as ester hydrolysis, cleavage of the ether bridge to form IN-QDK50 (which was subsequently methylated), and eventual mineralization to carbon dioxide.[2]

Hydrolytic Degradation

Hydrolysis is a significant pathway for the degradation of Picoxystrobin, particularly through the cleavage of its ester bond.

Table 3: Hydrolytic Degradation of Picoxystrobin

MediumHalf-Life (DT50)Experimental ConditionsDegradation PathwayReference
Natural WaterNot specified (DT90 = 226 days)25°CEster hydrolysis[1]

Degradation Pathways of Picoxystrobin

The degradation of Picoxystrobin proceeds through several key pathways, including photolysis, aerobic soil degradation, and metabolism in plants and animals. These pathways involve transformations such as isomerization, cleavage of the ether bridge, and hydrolysis of the ester linkage.

Photolytic Degradation Pathway

Under the influence of light, Picoxystrobin can undergo isomerization and cleavage, leading to the formation of several degradation products.

G Picoxystrobin Picoxystrobin IN_QCD12 IN-QCD12 (Z-isomer) Picoxystrobin->IN_QCD12 Isomerization (Photolysis in water) IN_QGS44 IN-QGS44 Picoxystrobin->IN_QGS44 (Photolysis in water) IN_QDK50 IN-QDK50 (2-methoxy-6- trifluoromethylpyridine) Picoxystrobin->IN_QDK50 Ether Bridge Cleavage (Soil Surface Photolysis) Phthalic_acid Phthalic Acid Picoxystrobin->Phthalic_acid Methyl Acrylate Moiety Cleavage (Soil Surface Photolysis) CO2 CO2 (Mineralization) IN_QDK50->CO2 Phthalic_acid->CO2

Caption: Photolytic degradation pathways of Picoxystrobin in water and on soil surfaces.

Aerobic Soil Degradation Pathway

In aerobic soil environments, the degradation of Picoxystrobin is primarily mediated by microorganisms, leading to hydrolysis and cleavage of the molecule.

G Picoxystrobin Picoxystrobin Ester_Hydrolysis_Product Acid Metabolite (IN-QDY62) Picoxystrobin->Ester_Hydrolysis_Product Ester Hydrolysis IN_QDK50 IN-QDK50 Picoxystrobin->IN_QDK50 Ether Bridge Cleavage CO2 CO2 (Mineralization) Ester_Hydrolysis_Product->CO2 Methylated_IN_QDK50 Methylated IN-QDK50 IN_QDK50->Methylated_IN_QDK50 Methylation Methylated_IN_QDK50->CO2

Caption: Aerobic soil degradation pathways of Picoxystrobin.

Metabolic Pathways in Plants

In plants, Picoxystrobin is metabolized through several transformation reactions, including oxidative cleavage, demethylation, and hydrolysis.

G Picoxystrobin Picoxystrobin Oxidative_Cleavage Oxidative Cleavage of Ether Bridge Picoxystrobin->Oxidative_Cleavage Demethylation_Reduction Loss of Methoxy Methyl Group and Reduction Picoxystrobin->Demethylation_Reduction Ester_Hydrolysis Ester Hydrolysis Picoxystrobin->Ester_Hydrolysis IN_QDK50 IN-QDK50 Oxidative_Cleavage->IN_QDK50 IN_QDY60 IN-QDY60 Oxidative_Cleavage->IN_QDY60 Conjugates Glucose and Malonic/Glutaric Acid Conjugates IN_QDK50->Conjugates Further_Oxidation Further Oxidation and Cleavage IN_QDY60->Further_Oxidation Phthalic_Acid Phthalic Acid Further_Oxidation->Phthalic_Acid IN_H8612 IN-H8612 Further_Oxidation->IN_H8612 R290461 R290461 and Conjugates Demethylation_Reduction->R290461 IN_QDY63 IN-QDY63 (Benzoic Acid Metabolite) Ester_Hydrolysis->IN_QDY63 IN_QFA35 IN-QFA35 (Phenyl-acetic Acid Metabolite) Ester_Hydrolysis->IN_QFA35

Caption: Major metabolic pathways of Picoxystrobin in plants.

Analytical Methodologies

The determination of Picoxystrobin and its degradation products is typically performed using chromatographic techniques. A common method involves extraction with acetonitrile, followed by a partition with saline water and cleanup on a Florisil solid-phase extraction (SPE) cartridge. Analysis is then carried out using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[5][6] High-performance liquid chromatography (HPLC) with UV detection is also employed.[7]

Conclusion

This compound, and by extension Picoxystrobin, exhibits moderate persistence in the environment, with degradation occurring through photolysis, microbial action in soil, and hydrolysis. The primary degradation pathways involve cleavage of the ether bridge and hydrolysis of the ester functional group, leading to the formation of several smaller, more polar metabolites that can be further mineralized to carbon dioxide. Understanding these stability and degradation profiles is crucial for assessing the environmental fate and potential risks associated with the use of this fungicide. The provided data and pathways serve as a foundational guide for researchers and professionals in the fields of environmental science and drug development.

References

Environmental Fate and Behavior of Picoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide picoxystrobin. The information is compiled from various scientific studies and regulatory assessments, offering a detailed look into its degradation, mobility, and dissipation in different environmental compartments.

Executive Summary

Picoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bcl complex.[1][2] Its environmental behavior is characterized by moderate persistence in soil and rapid degradation in aquatic environments through photolysis. While it has low potential to volatilize, its mobility in soil varies, and it can potentially reach surface waters through runoff and drift.[1] This guide summarizes key quantitative data, details the experimental protocols used in its environmental assessment, and visualizes its mode of action and environmental fate pathways.

Physicochemical Properties

A summary of the key physicochemical properties of picoxystrobin is presented below.

PropertyValueReference
IUPAC Namemethyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)phenyl]acrylate[3]
CAS No.117428-22-5[3]
Molecular FormulaC18H16F3NO4[3]
Molecular Weight367.3 g/mol [3]
Vapor Pressure4.14 x 10⁻⁸ Torr[1]
Water Solubility3.1 mg/L[4]
Log Kow3.6[5]

Environmental Fate and Behavior

The environmental fate of picoxystrobin is governed by a combination of biotic and abiotic degradation processes, as well as its mobility characteristics in soil and water.

Degradation

Picoxystrobin degrades in soil under aerobic conditions with half-lives ranging from 19 to 73 days.[1][6] The primary degradation pathway involves the cleavage of the ether bridge and hydrolysis of the methyl ester group.[3]

Table 1: Aerobic Soil Metabolism Half-Life of Picoxystrobin

Soil TypeDT50 (days)Reference
Various29 - 73[1]
Laboratory studies19 - 33[6]
Sandy Loam, Sandy Clay Loam, Sand16 - 38[7]

Hydrolysis: Picoxystrobin is stable to hydrolysis at acidic and neutral pH.[1][8] At pH 9, some degradation is observed, particularly at elevated temperatures.[7]

Table 2: Hydrolysis Half-Life of Picoxystrobin

pHTemperature (°C)Half-Life (days)Reference
4, 7, 925Stable[8]
95015[7]

Photolysis: Photodegradation is a significant route of dissipation for picoxystrobin in both water and on soil surfaces.

Table 3: Photolysis Half-Life of Picoxystrobin

MediumHalf-LifeConditionsReference
Water (Aqueous)20.3 daysSummer, 50° latitude, 25°C, pH 7[7]
Soil Surface7 daysSummer, 50° latitude, 20°C[1]
Three soil types3.80 - 4.29 days-[9]
Mobility

The mobility of picoxystrobin in soil is influenced by its adsorption to soil particles. The organic carbon-normalized adsorption coefficient (Koc) is a key parameter for assessing this.

Table 4: Soil Adsorption Coefficient (Koc) of Picoxystrobin

Koc Value (L/kg)InterpretationReference
741 - 1089Slightly to moderately mobile[1]
790 - 1200Not mobile[6]

Due to its Koc values, picoxystrobin is generally considered to have low to moderate mobility in soil.[1] However, under certain conditions, there is potential for it to leach into groundwater.[1]

Field Dissipation

Under real-world field conditions, the dissipation of picoxystrobin is a result of multiple processes acting simultaneously, including microbial degradation, photolysis, and potential leaching or runoff.

Table 5: Field Dissipation Half-Life (DT50) of Picoxystrobin

Location/CropDT50 (days)Reference
Various soils (UK, France, Germany, USA, Canada)3 - 35[6]
Peanut field soil (China)1.5 - 8.6[10]
Banana field soil (China)12.5 - 13.4[11]
Cucumber field< 3.4[12]

Experimental Protocols

This section outlines the general methodologies employed in key environmental fate studies for picoxystrobin, based on regulatory guidelines from organizations like the OECD and EPA.

Aerobic Soil Metabolism

This study aims to determine the rate and pathway of picoxystrobin degradation in soil by microorganisms under aerobic conditions.

  • Test System: Multiple soil types with varying characteristics (e.g., texture, organic matter content, pH) are used.[13]

  • Procedure: Radiolabeled ([¹⁴C]) picoxystrobin is applied to soil samples maintained at a constant temperature (e.g., 20°C) and moisture level in the dark.[14] Volatile traps are used to collect any evolved ¹⁴CO₂.[14]

  • Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents (e.g., acetonitrile, acetone/HCl).[10] The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify picoxystrobin and its degradation products.[10][15]

Aqueous Photolysis

This study evaluates the degradation of picoxystrobin in water when exposed to light.

  • Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) are used.[16][17]

  • Procedure: Solutions of radiolabeled picoxystrobin are exposed to a light source that simulates natural sunlight (e.g., xenon arc lamp).[1] Control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.[16]

  • Sampling and Analysis: Water samples are collected at set intervals and analyzed by HPLC with radiometric and/or UV detection to determine the concentration of the parent compound and photoproducts.[16][18]

Soil Adsorption/Desorption

This study determines the extent to which picoxystrobin binds to soil particles.

  • Test System: A range of soil types is used to assess the influence of soil properties on adsorption.

  • Procedure: A batch equilibrium method is typically employed. Soil is equilibrated with a solution of radiolabeled picoxystrobin of known concentration. After equilibration, the soil and solution are separated by centrifugation, and the concentration of picoxystrobin remaining in the solution is measured. Desorption is then measured by replacing the supernatant with a pesticide-free solution and re-equilibrating.

  • Analysis: The amount of picoxystrobin adsorbed to the soil is calculated from the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Visualizations

Mode of Action: Inhibition of Mitochondrial Respiration

Picoxystrobin's fungicidal activity stems from its ability to disrupt the mitochondrial respiratory chain in fungi. It specifically targets the Quinone outside (Qo) binding site of the cytochrome bcl complex (Complex III), thereby inhibiting electron transfer, which ultimately halts ATP production.[1][2]

cluster_MitochondrialMembrane Inner Mitochondrial Membrane cluster_ProtonPumping ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- H_plus_out1 H+ ComplexI->H_plus_out1 H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- H_plus_out2 H+ ComplexIII->H_plus_out2 H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O H_plus_out3 H+ ComplexIV->H_plus_out3 H+ pumping ATPSynthase ATP Synthase H_plus_in H+ ATPSynthase->H_plus_in H+ flow ATP ATP ATPSynthase->ATP ADP ADP + Pi Picoxystrobin Picoxystrobin Picoxystrobin->ComplexIII Inhibits Qo site

Caption: Picoxystrobin inhibits mitochondrial respiration at Complex III.

Experimental Workflow for Environmental Fate Assessment

The assessment of the environmental fate of a pesticide like picoxystrobin follows a structured workflow, integrating data from various laboratory and field studies.

cluster_LabStudies Laboratory Studies cluster_FieldStudies Field Studies cluster_DataIntegration Data Integration & Modeling cluster_RiskAssessment Environmental Risk Assessment Hydrolysis Hydrolysis (OECD 111) DegradationPathways Degradation Pathways & Metabolite ID Hydrolysis->DegradationPathways AqPhotolysis Aqueous Photolysis AqPhotolysis->DegradationPathways SoilMetabolism Aerobic Soil Metabolism (OPPTS 835.4100) SoilMetabolism->DegradationPathways Persistence Persistence Assessment (DT50 / Half-life) SoilMetabolism->Persistence SoilPhotolysis Soil Photolysis SoilPhotolysis->DegradationPathways Adsorption Adsorption/Desorption (Batch Equilibrium) MobilityAssessment Mobility Assessment (Leaching Potential) Adsorption->MobilityAssessment FieldDissipation Terrestrial Field Dissipation (OPPTS 835.6100) FieldDissipation->Persistence ExposureAssessment Exposure Assessment (PEC soil, water, air) DegradationPathways->ExposureAssessment MobilityAssessment->ExposureAssessment Persistence->ExposureAssessment RiskCharacterization Risk Characterization ExposureAssessment->RiskCharacterization EffectsAssessment Effects Assessment (Ecotoxicology) EffectsAssessment->RiskCharacterization

Caption: Workflow for assessing the environmental fate of picoxystrobin.

References

Toxicological Profile of Picoxystrobin on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picoxystrobin, a broad-spectrum fungicide belonging to the strobilurin group, is widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[1][2][3][4] While effective against target fungi, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of picoxystrobin on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. It summarizes key toxicological endpoints, details the experimental protocols typically employed in these assessments, and visualizes the fungicide's mode of action and experimental workflows.

Mode of Action

Picoxystrobin's fungicidal activity stems from its ability to disrupt cellular respiration.[4] Specifically, it acts as a Quinone outside Inhibitor (QoI), binding to the Qo site of the cytochrome bc1 complex within the mitochondrial respiratory chain.[1][2][3] This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[2][5] This mechanism of action is not exclusive to fungi and can affect other organisms that rely on mitochondrial respiration for energy production.[2][5]

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Picoxystrobin Picoxystrobin Picoxystrobin->Block Block->Complex_III Inhibits Electron Transfer

Figure 1: Picoxystrobin's Mode of Action - Inhibition of Mitochondrial Respiration.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative toxicological data for picoxystrobin on various non-target organisms.

Aquatic Organisms

Picoxystrobin is classified as highly to very highly toxic to fish and aquatic invertebrates.[1]

Table 1: Acute and Chronic Toxicity of Picoxystrobin to Aquatic Organisms

OrganismSpeciesEndpointValue (µg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC5055 - 75[6]
Pimephales promelas (Fathead Minnow)96-hour LC5065[6]
Cyprinus carpio (Common Carp)96-hour LC50160[6]
Lepomis macrochirus (Bluegill Sunfish)96-hour LC5096[6]
Freshwater Fish (unspecified)Acute32.5[1]
Freshwater Fish (unspecified)Chronic36[1]
Aquatic Invertebrates Daphnia magna (Water Flea)48-hour EC5018 - 20[6]
Freshwater Invertebrate (unspecified)Acute12[1]
Freshwater Invertebrate (unspecified)Chronic1[1]
Aquatic Plants Scenedesmus capricornutum (Green Algae)72-hour EbC5056[6]
Scenedesmus capricornutum (Green Algae)72-hour ErC50260[6]
Non-vascular Aquatic Plant (unspecified)-26[1]
Vascular Aquatic Plant (unspecified)-210[1]
Terrestrial Invertebrates

Picoxystrobin has shown detrimental effects on some terrestrial invertebrates, particularly earthworms.

Table 2: Toxicity of Picoxystrobin to Terrestrial Invertebrates

OrganismSpeciesEndpointValueReference
Honeybees Apis mellifera48-hour LD50 (Contact)>200 µ g/bee [6]
Earthworms Eisenia fetidaAcute LC506.7 mg/kg soil[7]

Studies have indicated that picoxystrobin can lead to a decrease in the community and quantity of earthworms, with a notable reduction in juvenile earthworms.[5] For honeybees, while the acute contact toxicity appears low, studies on drones have shown that exposure to picoxystrobin can significantly reduce survival rates, body weight, and sperm concentration, indicating adverse effects on their health and reproductive capacity.[5][8][9] A single exposure during the larval stage of Africanized honeybees has been shown to increase larval mortality and reduce the emergence of adult bees.[10]

Avian Species

The risk to birds is considered uncertain based on the lack of a definitive endpoint in some studies, leading to requests for additional data from registrants.[1]

Table 3: Toxicity of Picoxystrobin to Avian Species

OrganismSpeciesEndpointValue (mg/kg)Reference
Bobwhite Quail Colinus virginianusAcute Oral LD50>2250[6]
5-day Dietary LC50>2250[3]
8-day Dietary LD50>5200[6]
Mallard Duck Anas platyrhynchos5-day Dietary LC50>5200[6]
21-week NOEC1350[3]
Mammals

Picoxystrobin exhibits low acute oral and dermal toxicity in mammals.[11] The most consistently observed effects across different species and study durations are decreased body weight, reduced food consumption, and diarrhea.[2]

Table 4: Toxicity of Picoxystrobin to Mammals

OrganismSpeciesEndpointValue (mg/kg bw/day unless otherwise noted)Reference
Rat -Acute Oral LD50>5000 mg/kg[3]
-Acute Dermal LD50>2000 mg/kg[3]
-Acute Inhalation LC50>2.12 mg/L (4h)[3]
-Acute Neurotoxicity LOAEL200[12][13]
-Developmental Toxicity NOAEL (Maternal)30[11]
-Developmental Toxicity NOAEL (Fetal)30[11]
Rabbit -Developmental Toxicity NOAEL25[12][13]
Dog -1-year Chronic Toxicity NOAEL4.3 - 4.6[3][12][13]

There is "suggestive evidence of carcinogenic potential" for picoxystrobin, with an increase in benign testicular tumors in male rats at high doses.[2][14] However, no tumors were observed in female rats or in mice, and there is no concern for mutagenicity.[2][14]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data. Below are detailed descriptions of the methodologies for key experiments cited.

Aquatic Toxicity Testing

cluster_0 Preparation Phase cluster_1 Exposure Phase cluster_2 Observation & Data Collection cluster_3 Analysis & Reporting A Test Organism Acclimation (e.g., Fish, Daphnia) C Introduction of Organisms to Test Chambers A->C B Preparation of Test Solutions (Picoxystrobin Concentrations) B->C D Exposure Period (e.g., 48h for Daphnia, 96h for Fish) C->D E Regular Observation for Mortality/Immobilization D->E F Measurement of Water Quality Parameters (pH, Temp, DO) D->F G Statistical Analysis to Determine LC50/EC50 E->G F->G H Final Report Generation G->H

Figure 2: General Workflow for Acute Aquatic Toxicity Testing.
  • Fish, Acute Toxicity Test (Following OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Juvenile fish are exposed to various concentrations of picoxystrobin in a semi-static or flow-through system. Observations of mortality and other sublethal effects are made at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

  • Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202): This 48-hour test assesses the acute toxicity to Daphnia magna.[4][15] Young daphnids (less than 24 hours old) are exposed to a range of picoxystrobin concentrations.[4][10] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[4][15] Observations are made at 24 and 48 hours to determine the EC50, the concentration at which 50% of the daphnids are immobilized.[4][10][15]

  • Alga, Growth Inhibition Test (Following OECD Guideline 201): This 72-hour test evaluates the effect of picoxystrobin on the growth of freshwater algae.[3][16] Exponentially growing cultures of a selected algal species are exposed to different concentrations of the test substance.[3][16][17] The inhibition of growth is measured by assessing the algal biomass (cell count or fluorescence) over time, from which the EC50 for growth rate inhibition is calculated.[3][17]

  • Fish, Early-life Stage Toxicity Test (Following OECD Guideline 210): This test assesses the toxicity to the early life stages of fish, from fertilized eggs to free-feeding fry.[7][18] Fish are exposed to a range of picoxystrobin concentrations, and endpoints such as hatching success, larval survival, growth (length and weight), and morphological or behavioral abnormalities are evaluated.[7]

  • Daphnia magna Reproduction Test (Following OECD Guideline 211): This is a 21-day chronic toxicity test that evaluates the impact of picoxystrobin on the reproductive output of Daphnia magna.[19][20][21] The total number of live offspring produced per parent animal is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[19][20]

Terrestrial Ecotoxicity Testing
  • Earthworm, Reproduction Test (Following OECD Guideline 222): This test evaluates the sublethal effects of picoxystrobin on the reproduction of adult earthworms (Eisenia fetida or Eisenia andrei) over an 8-week period.[6][22][23] Adult worms are exposed to different concentrations of picoxystrobin mixed into artificial soil.[6][22] After 4 weeks, adult mortality and changes in body weight are assessed.[6] The adult worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons.[24] The number of juvenile worms is then counted to assess the reproductive output.[6][24]

  • Honeybee, Acute Oral and Contact Toxicity Tests (Following OECD Guidelines 214 and 213, respectively): These tests determine the acute toxicity of picoxystrobin to adult honeybees. In the oral toxicity test, bees are fed a single dose of the test substance in a sucrose solution. In the contact toxicity test, the substance is applied directly to the dorsal thorax of the bees. Mortality is recorded over 48 to 96 hours to determine the LD50.

Mammalian and Avian Toxicity Testing

cluster_0 Pre-dosing Phase cluster_1 Dosing Phase cluster_2 Observation & Data Collection cluster_3 Terminal Phase A Animal Acclimation (e.g., Rats, Rabbits, Birds) C Administration of Test Substance (Oral, Dermal, Inhalation) A->C B Dose Formulation (Picoxystrobin in Vehicle) B->C D Clinical Observations (Behavior, Physical Signs) C->D E Body Weight & Food Consumption Measurement C->E F Hematology & Clinical Chemistry (for sub-chronic/chronic) C->F G Necropsy & Gross Pathology Examination D->G E->G F->G H Histopathology of Selected Organs G->H I Data Analysis & Reporting H->I

References

Picoxystrobin-d3: A Technical Guide for Use as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picoxystrobin-d3 as a certified reference material (CRM). It is intended to furnish researchers, scientists, and professionals in drug development with the essential information required for its accurate application in analytical methodologies. This document covers the core properties, recommended experimental protocols, and the fundamental role of this compound as an internal standard in quantitative analysis.

Core Concepts and Applications

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group. Its mode of action involves the inhibition of mitochondrial respiration, which is effective against a range of fungal diseases in crops.[1] For analytical purposes, particularly in residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.

This compound is the deuterium-labeled analogue of Picoxystrobin.[2] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary application of this compound as a CRM is to correct for the variability inherent in analytical procedures, including sample extraction, cleanup, and instrument response. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of the target analyte during sample preparation can be accounted for, leading to more reliable and reproducible results.

Physicochemical and Certification Data

The following tables summarize the key physicochemical properties of Picoxystrobin and the typical certification data provided for this compound as a certified reference material. Data for this compound is based on common specifications for deuterated standards and should be confirmed with the supplier's Certificate of Analysis.

Table 1: Physicochemical Properties of Picoxystrobin

PropertyValueSource
Chemical NameMethyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoateLGC Standards[3]
CAS Number117428-22-5Sigma-Aldrich
Molecular FormulaC₁₈H₁₆F₃NO₄Sigma-Aldrich
Molecular Weight367.32 g/mol Sigma-Aldrich
AppearanceCream coloured solidFAO[1]
Storage Temperature2-8°CSigma-Aldrich

Table 2: Typical Specifications for this compound Certified Reference Material

ParameterSpecification
Identity
Chemical NameThis compound
Purity
Chemical Purity (by HPLC/GC)≥98.0%
Isotopic Purity (Deuterium Enrichment)≥99% atom % D
Concentration
Concentration in SolutionTypically 100 µg/mL or 1 mg/mL
SolventAcetonitrile or Methanol
Certification
Certified Value and UncertaintyProvided on the Certificate of Analysis
TraceabilityTo NIST or other primary standards
Expiration DateProvided on the Certificate of Analysis
Storage ConditionsAs recommended by the supplier

Experimental Protocols

The use of this compound as an internal standard is prevalent in chromatographic methods coupled with mass spectrometry for the determination of Picoxystrobin residues in various matrices.

General Workflow for Sample Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of Picoxystrobin in a sample matrix using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with this compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Result Final Result Quantification->Result

Caption: Workflow for Picoxystrobin analysis using a deuterated internal standard.

Detailed Methodologies

3.2.1. Preparation of Standard Solutions

  • Stock Solution: If the CRM is supplied as a neat solid, accurately weigh a specific amount and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. If supplied as a solution, this can be used directly or diluted as needed.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Picoxystrobin CRM stock solution to different concentration levels. Each of these calibration standards should be spiked with a constant, known concentration of the this compound internal standard.

3.2.2. Sample Preparation

The following is a generalized protocol for the extraction of Picoxystrobin from a solid matrix (e.g., soil, foodstuff). The specific details may need to be optimized depending on the sample type.

  • Homogenization: Homogenize a representative portion of the sample.

  • Spiking: Add a known volume of the this compound internal standard working solution to a pre-weighed amount of the homogenized sample.

  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile) to the sample. The mixture is then typically shaken, vortexed, or sonicated to ensure efficient extraction of the analyte and the internal standard.

  • Cleanup: The extract may require a cleanup step to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

3.2.3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the prepared sample extract onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate Picoxystrobin and this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Picoxystrobin and this compound.

Table 3: Example MRM Transitions for Picoxystrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Picoxystrobin368.1145.1
This compound371.1148.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Analysis and Quantification

The quantification of Picoxystrobin is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

G cluster_calibration Calibration Curve Construction cluster_quantification Sample Quantification Standards Analyze Calibration Standards Ratio Calculate Peak Area Ratio (Analyte / IS) Standards->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Sample Analyze Sample SampleRatio Calculate Peak Area Ratio (Analyte / IS) Sample->SampleRatio Interpolate Interpolate Concentration from Calibration Curve SampleRatio->Interpolate

References

Commercial Synthesis of Picoxystrobin: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Picoxystrobin, a broad-spectrum fungicide from the strobilurin class, is a vital tool in modern agriculture for the control of a wide range of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi, providing both preventative and curative activity. This technical guide provides a comprehensive overview of the commercial synthesis of picoxystrobin, tailored for researchers, scientists, and drug development professionals. It details established synthetic routes, experimental protocols, and the underlying mechanism of action, presenting quantitative data in a clear, comparative format.

Synthetic Pathways and Methodologies

The commercial synthesis of picoxystrobin can be approached through several strategic routes. The most common and industrially scalable methods initiate from readily available starting materials and proceed through key intermediates. Below are detailed descriptions of the primary synthetic strategies.

Route 1: Synthesis via Condensation of a Phenylacetate Intermediate

This is a widely adopted industrial method that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the active strobilurin structure.[1][2]

Step 1: Synthesis of Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

The synthesis of this crucial intermediate can be achieved from 3-isochromanone and 2-chloro-6-trifluoromethylpyridine.

  • Experimental Protocol:

    • A mixture of 3-isochromanone, toluene, water, and sodium hydroxide is heated to reflux.[1]

    • Water is removed azeotropically using a Dean-Stark apparatus.

    • After cooling, N-methyl-2-pyrrolidone (NMP) and 2-chloro-6-trifluoromethylpyridine are added.[1]

    • The reaction mixture is heated to allow for the etherification to proceed.

    • The resulting product, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, is then isolated.

An alternative "one-pot" process involves reacting 3-isochromanone with sodium hydroxide in NMP, followed by azeotropic removal of water and subsequent reaction with 2-chloro-6-trifluoromethylpyridine.[1]

Step 2: Condensation to form Picoxystrobin

The key intermediate is then reacted with trimethyl orthoformate and acetic anhydride to yield picoxystrobin.[2]

  • Experimental Protocol:

    • Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate is mixed with acetic anhydride and trimethyl orthoformate.

    • The condensation reaction is carried out under mild heating in the presence of a catalyst.[2]

    • Acetic anhydride also serves to neutralize byproducts, thereby improving the yield.[2]

    • The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[2]

Route 2: Synthesis from 2-Hydroxy-6-trifluoromethylpyridine

This alternative route utilizes 2-hydroxy-6-trifluoromethylpyridine and a brominated phenylpropanoic acid ester.

  • Experimental Protocol:

    • A mixture of (E)-3-methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2-hydroxy-6-trifluoromethylpyridine, and potassium carbonate is reacted in N,N-dimethylformamide (DMF).

    • The reaction is maintained at a controlled temperature (e.g., 50°C) for an extended period (e.g., 24 hours).

    • After the reaction is complete, the mixture is worked up by extraction with ethyl acetate.

    • The crude product is purified by column chromatography on silica gel to yield pure picoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps described in the literature.

Step Starting Materials Reagents/Solvents Temperature Time Yield Reference
Synthesis of Key Intermediate (Route 1) 3-Isochromanone, 2-chloro-6-trifluoromethylpyridineToluene, Water, NaOH, NMPReflux, then 60°C90 min, then 2h62%[1]
Condensation to Picoxystrobin (Route 2) (E)-3-Methoxy-2-(2-bromomethylphenyl)propenoic acid methyl ester, 2-hydroxy-6-trifluoromethylpyridineK2CO3, DMF50°C24h98%

Purification and Characterization

Purification of the final product is critical to meet the high-purity standards required for research and commercial applications.

  • Column Chromatography: This technique is frequently employed to separate picoxystrobin from unreacted starting materials and byproducts. A common mobile phase is a mixture of ethyl acetate and petroleum ether.

  • Recrystallization: This method is used to obtain highly pure crystalline picoxystrobin.

The structure and purity of the synthesized picoxystrobin and its intermediates are confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Mechanism of Action

Picoxystrobin acts as a respiration inhibitor in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Diagrams

Synthesis_Workflow_Route_1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation A 3-Isochromanone C Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate A->C NaOH, Toluene, H2O, NMP, Reflux then 60°C B 2-Chloro-6-trifluoromethylpyridine B->C F Picoxystrobin C->F Mild Heating, Catalyst D Trimethyl orthoformate D->F E Acetic anhydride E->F Mechanism_of_Action cluster_legend Legend ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production H+ Gradient Picoxystrobin Picoxystrobin Picoxystrobin->ComplexIII Binds to Qo site Electron_Flow Electron Flow Inhibition Inhibition L1 --> Normal Electron Flow L2 --| Inhibition by Picoxystrobin

References

An In-Depth Technical Guide to the Isotopic Labeling of Picoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Picoxystrobin-d3, a deuterium-labeled internal standard for the widely used fungicide Picoxystrobin. This document details its proposed synthesis, analytical methodologies for its quantification, and its mechanism of action. The inclusion of detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams is intended to support researchers in the fields of agrochemical analysis, environmental fate studies, and metabolism research.

Introduction to Picoxystrobin and the Role of Isotopic Labeling

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1][2][3] It is effective against a wide range of fungal pathogens in crops such as cereals, fruits, and vegetables.[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain at the Quinone outside (Qo) site of the cytochrome bc1 complex.[1][2][4]

Deuterium-labeled compounds, such as this compound, are essential tools in analytical chemistry and drug development.[5][6] The substitution of hydrogen with its heavier isotope, deuterium, provides a molecule with a distinct mass that can be easily differentiated by mass spectrometry. This property makes them ideal as internal standards for quantitative analysis, allowing for precise and accurate measurements of the unlabeled analyte in complex matrices.[6] Furthermore, deuterium labeling can be used to investigate the metabolic fate of molecules, as the deuterium atoms act as tracers.[5][7]

Physicochemical Properties of Picoxystrobin

A summary of the key physicochemical properties of Picoxystrobin is presented in Table 1. This data is crucial for understanding its environmental behavior and for the development of analytical methods.

PropertyValueReference
IUPAC Name methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate[2]
CAS Number 117428-22-5[2]
Molecular Formula C₁₈H₁₆F₃NO₄[2]
Molecular Weight 367.3 g/mol [2][8]
Appearance Cream-coloured solid[2]
Melting Point 75 °C[2]
Water Solubility (20 °C) 3.1 mg/L[2]
Solubility in Organic Solvents (g/L at 20 °C) Methanol: 96, Acetone: >250, Ethyl Acetate: >250, Xylene: >250, 1,2-dichloroethane: >250[2]
Partition Coefficient (logP) 3.6 (20 °C)[2]
Vapour Pressure (20 °C) 5.5 x 10⁻³ mPa[2]

Proposed Synthesis of this compound

While specific proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be proposed based on the known industrial synthesis of Picoxystrobin and established deuterium labeling techniques. The key step involves the introduction of the deuterated methoxy group in the final stage of the synthesis.

The industrial synthesis of Picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[1] To introduce the deuterium label, trimethyl-d9-orthoformate can be used as the deuterated reagent.

Proposed Synthetic Pathway

G A Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate R1 + A->R1 B Trimethyl-d9-orthoformate (CD3)3COH B->R1 C Acetic Anhydride C->R1 D This compound R1->D Condensation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

  • Trimethyl-d9-orthoformate (isotopic purity > 99%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Toluene)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate in the anhydrous solvent.

  • Reagent Addition: Add trimethyl-d9-orthoformate, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Methodologies

The accurate quantification of Picoxystrobin in various matrices is crucial for residue analysis and environmental monitoring. The use of this compound as an internal standard significantly improves the accuracy and precision of these methods. Below are detailed protocols for common analytical techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Workflow:

G A Homogenized Sample B Add Acetonitrile and Internal Standard (this compound) A->B C Add QuEChERS Salts (e.g., MgSO4, NaCl) B->C D Vortex and Centrifuge C->D E Collect Supernatant D->E F Dispersive SPE Cleanup (e.g., PSA, C18, GCB) E->F G Vortex and Centrifuge F->G H Filter and Analyze G->H

Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like Picoxystrobin.

ParameterSettingReference
Gas Chromatograph Agilent 6890 or equivalent[9]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]
Injector Temperature 250 °C[9]
Oven Program 100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 2 min)[9]
Carrier Gas Helium at 1.4 mL/min[9]
Mass Spectrometer Agilent 5973N or equivalent[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Mode Selected Ion Monitoring (SIM)[9]
Monitored Ions (m/z) Picoxystrobin: 145, 173, 303, 335this compound: 148, 176, 306, 338 (Proposed)[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly suitable for the analysis of non-volatile and thermally labile compounds in complex matrices.

ParameterSettingReference
Liquid Chromatograph Waters e2695 or equivalent[10]
Column Zorbax® XDB C18 (4.6 x 50 mm, 1.8 µm particle size)[11]
Mobile Phase A 0.1 mM Formic Acid and 0.1 mM Ammonium Formate in Water[11]
Mobile Phase B Methanol[11]
Gradient Optimized for separation
Flow Rate 0.2 - 0.4 mL/min
Mass Spectrometer MDS Sciex API 4000 or equivalent[12]
Ionization Mode Electrospray Ionization (ESI), Positive[11][12]
Acquisition Mode Multiple Reaction Monitoring (MRM)[12]
MRM Transitions (Precursor > Product) Picoxystrobin: e.g., 368.1 > 145.1, 368.1 > 205.1this compound: e.g., 371.1 > 148.1, 371.1 > 208.1 (Proposed)[8]

Mechanism of Action

Understanding the mechanism of action of Picoxystrobin is fundamental for its effective use and for the development of resistance management strategies.

G cluster_0 Mitochondrial Electron Transport Chain A Complex III (Cytochrome bc1) C Complex IV A->C Electron Transfer Y ATP Production Blocked A->Y B Qo Site P Picoxystrobin P->B X Inhibition Z Fungal Cell Death Y->Z

Caption: Mechanism of action of Picoxystrobin.

Picoxystrobin acts as a Quinone outside Inhibitor (QoI).[4] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration.[1][4] The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and cell death.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of Picoxystrobin in various applications. This guide has provided a detailed overview of its proposed synthesis, comprehensive analytical methodologies, and its fungicidal mechanism of action. The presented protocols and data are intended to be a valuable resource for researchers and professionals in the agrochemical and environmental sciences, facilitating high-quality research and ensuring the safe and effective use of this important fungicide.

References

Methodological & Application

Application Note: High-Throughput Analysis of Picoxystrobin in Food Matrices using LC-MS/MS with Picoxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide Picoxystrobin in various food matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Picoxystrobin-d3, is employed. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in the field of food safety, pesticide residue analysis, and drug development.

Introduction

Picoxystrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases in crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response fluctuations.[3] this compound has a chemical structure identical to Picoxystrobin, with three deuterium atoms replacing three hydrogen atoms, resulting in a mass shift that allows for its differentiation by the mass spectrometer while maintaining similar chromatographic behavior.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95-98% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C

b. Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument

c. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Picoxystrobin (Quantifier) 368.1145.12450
Picoxystrobin (Qualifier) 368.1205.11250
This compound (Internal Standard) 371.1148.12450

Data Presentation

Quantitative Performance Data

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the analysis of Picoxystrobin using this compound as an internal standard. Please note that this is representative data, and actual results may vary depending on the matrix, instrumentation, and laboratory conditions.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Picoxystrobin0.1 - 100> 0.995

Table 2: Accuracy and Precision

MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
Apple198.54.2
10101.23.1
5099.82.5
Grape195.75.5
1098.93.8
50102.12.9
Spinach192.36.8
1096.54.5
5098.23.7

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/g)LOQ (ng/g)
Picoxystrobin0.10.5

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (Supernatant + Sorbents) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Picoxystrobin analysis.

Logic of Internal Standard Correction

G cluster_analyte Picoxystrobin (Analyte) cluster_is This compound (Internal Standard) cluster_factors Potential Sources of Variation Analyte_Signal Analyte Signal (Area_Analyte) Ratio Response Ratio (Area_Analyte / Area_IS) Analyte_Signal->Ratio IS_Signal IS Signal (Area_IS) IS_Signal->Ratio Matrix_Effects Matrix Effects Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Recovery_Loss Recovery Loss Recovery_Loss->Analyte_Signal Recovery_Loss->IS_Signal Instrument_Drift Instrument Drift Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Picoxystrobin in diverse food matrices. The use of a stable isotope-labeled internal standard is paramount in mitigating matrix-induced signal suppression or enhancement and other experimental variations, thereby ensuring high-quality data. The QuEChERS sample preparation protocol is efficient and effective for high-throughput laboratory settings. This application note serves as a comprehensive guide for the implementation of this analytical method.

References

Application Note: Quantitative Analysis of Picoxystrobin in Soil Samples Using Picoxystrobin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of the fungicide picoxystrobin in soil samples. The method utilizes a robust extraction and cleanup procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, Picoxystrobin-d3, is employed. This method is suitable for researchers, scientists, and professionals in the fields of environmental science and drug development who require a reliable and sensitive method for monitoring picoxystrobin residues in soil.

Introduction

Picoxystrobin is a broad-spectrum fungicide from the strobilurin class, which is widely used in agriculture to control various fungal diseases in crops.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Due to its widespread use, there is a growing concern about its potential accumulation in the environment, particularly in soil. Monitoring the levels of picoxystrobin in soil is crucial for assessing its environmental fate and potential risks.

The quantitative analysis of pesticide residues in complex matrices like soil requires a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of picoxystrobin in soil samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Picoxystrobin analytical standard (purity >98%)

  • This compound internal standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • Ammonium formate

  • Hydrochloric acid (HCl)

  • Acetone (reagent grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Oasis HLB solid-phase extraction (SPE) cartridges (or equivalent)

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation and Extraction

Two primary extraction methods are presented: a traditional solvent extraction and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Soil Sample Preparation: Air-dry the soil samples at room temperature, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: For recovery experiments, fortify the blank soil samples with known concentrations of picoxystrobin standard solution. For sample analysis, add a known amount of this compound internal standard solution.

  • Extraction: Add 20 mL of a 75:25 (v/v) mixture of acetone and 1 M HCl to the centrifuge tube.[3]

  • Shaking: Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: Add another 20 mL of acetone to the soil pellet, vortex for 1 minute, and centrifuge again for 10 minutes.

  • Combine Extracts: Combine the supernatants from both extraction steps.

  • Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 5 mL of 10% methanol in water for SPE cleanup.

  • Soil Sample Preparation: As described in section 2.1.1.

  • Weighing and Fortification: Accurately weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of water and vortex for 30 seconds. Add a known amount of this compound internal standard solution.

  • Acetonitrile Addition: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Cleanup (for Solvent Extraction)
  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC water.

  • Sample Loading: Load the reconstituted extract from step 2.1.11 onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 10 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid and 5 mM ammonium formate in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate picoxystrobin from matrix interferences.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for picoxystrobin and this compound should be optimized.

Data Presentation

The following tables summarize the typical quantitative data obtained using this method. The values are representative and may vary depending on the specific instrumentation and soil matrix.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid, 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Picoxystrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Picoxystrobin 368.1145.125
368.1196.115
This compound 371.1145.125

Table 3: Method Validation Data

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg[4]
Accuracy (Recovery %) 85-110%
Precision (RSD %) < 15%
Matrix Effect (%) -10 to +10%

Table 4: Recovery Data at Different Spiking Levels in Soil

Spiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
0.01 92.56.8
0.1 98.24.5
1.0 101.73.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Drying and Sieving (2 mm) A->B C Weighing (10 g) B->C D Addition of this compound (Internal Standard) C->D E Solvent Extraction (Acetone/HCl) or QuEChERS D->E F Centrifugation E->F G Solid-Phase Extraction (SPE) or Dispersive SPE (d-SPE) F->G H Evaporation and Reconstitution G->H I LC-MS/MS Analysis H->I J Data Processing and Quantification I->J

Caption: Experimental workflow for the quantitative analysis of picoxystrobin in soil.

logical_relationship cluster_process Analytical Process cluster_quantification Quantification Picoxystrobin Picoxystrobin (Analyte of Interest) Extraction Extraction Efficiency Picoxystrobin->Extraction Picoxystrobin_d3 This compound (Internal Standard) Picoxystrobin_d3->Extraction Accurate_Quantification Accurate and Precise Quantification Picoxystrobin_d3->Accurate_Quantification Compensation Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Extraction->Matrix_Effects Instrument_Response Instrument Response Variability Matrix_Effects->Instrument_Response Instrument_Response->Accurate_Quantification

Caption: Role of this compound in ensuring accurate quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Picoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to control fungal diseases in various crops.[1][2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides a detailed protocol for the determination of picoxystrobin using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles of reversed-phase chromatography and is suitable for the quantification of picoxystrobin in various matrices.

Principle

This method utilizes reversed-phase HPLC to separate picoxystrobin from other components in the sample matrix. A C18 or C8 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the elution of the analyte.[3][4] Detection is achieved using a UV/Vis or a diode array detector at a wavelength where picoxystrobin exhibits strong absorbance, typically around 245 nm.[4] Quantification is performed by comparing the peak area of picoxystrobin in the sample to that of a known standard, often using an external or internal standard method.[3][4]

Experimental Protocols

Sample Preparation (QuEChERS Method for Soil)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food and environmental matrices.[3][5]

Materials:

  • Homogenized soil sample

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake the tube for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents for cleanup.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge for 5 minutes at ≥3000 rpm.

  • Collect the final cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC System and Conditions

The following table outlines the typical instrumental conditions for the HPLC analysis of picoxystrobin.

ParameterCondition 1Condition 2
HPLC System Waters e2695 with Waters 2489 UV/Visible Detector[3]Shimadzu LC-10AT VP with SPD-10A VP UV Detector[4]
Column Waters Symmetry C₁₈[3]Perfectsil C-8, 4.6 x 250mm[4]
Mobile Phase Acetonitrile : Water (80:20, v/v)[3]50% Acetonitrile : 50% Water (pH adjusted to 2.5 with phosphoric acid)[4]
Flow Rate 1.0 mL/min[3]1.5 mL/min[4]
Injection Volume 20 µL[3]10 µL[4]
Detector Wavelength Not specified, UV/Visible detector used[3]245 nm[4]
Column Temperature AmbientAmbient
Preparation of Standards
  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of picoxystrobin analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at -20°C.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.3 to 10 mg/L (e.g., 0.3, 0.5, 1, 2, and 10 mg/L).[3] These solutions are used to construct the calibration curve.

Data and Performance Characteristics

The performance of the HPLC method must be validated to ensure reliable and accurate results. The following table summarizes key validation parameters from a study on picoxystrobin detection in soil.[3]

ParameterResult
Linearity Range 0.3–10 mg/L[3]
Correlation Coefficient (R²) 0.9999[3]
Spiking Levels in Soil 0.5, 1, and 2 mg/kg[3]
Recovery 78.4% – 106.4%[3]
Relative Standard Deviation (RSD) 0.67% – 4.46%[3]

Another study focusing on tomato fruit analysis reported the following performance data.[7]

ParameterResult
Linearity Range 0.01–2.0 mg/L[7]
Limit of Detection (LOD) 0.01 mg/L[7]
Limit of Quantification (LOQ) 0.05 mg/L[7]
Spiking Levels in Tomato 0.05 and 0.5 µg/mL[7]
Recovery 90% – 97%[7]
Relative Standard Deviation (RSD) < 3%[7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the analysis of picoxystrobin residues.

HPLC_Workflow A Sample Collection (e.g., Soil, Crop) B Sample Preparation (Homogenization) A->B C QuEChERS Extraction (Acetonitrile + Salts) B->C D Centrifugation C->D E Dispersive SPE Cleanup (PSA + C18) D->E Supernatant F Final Filtration (0.22 µm) E->F G HPLC-UV Analysis F->G H Data Acquisition & Quantification G->H

Caption: Workflow for Picoxystrobin Analysis.

Conclusion

The described HPLC-UV method, coupled with QuEChERS sample preparation, provides a robust and reliable approach for the quantitative determination of picoxystrobin residues. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring in research and quality control laboratories. Researchers should perform in-house validation to ensure the method's performance for their specific sample matrices and instrumentation.

References

Application Notes and Protocols for Picoxystrobin Analysis in Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the extraction and quantification of the fungicide picoxystrobin from various plant matrices. The protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used to control fungal diseases in various crops.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This document outlines two primary sample preparation techniques for the analysis of picoxystrobin in plant matrices: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Comparative Data of Sample Preparation Techniques

The selection of a sample preparation method depends on the matrix, desired sensitivity, and available instrumentation. The following tables summarize the performance of different techniques for picoxystrobin analysis in various plant matrices.

Table 1: QuEChERS-based Methods for Picoxystrobin Analysis

Plant MatrixAnalytical MethodSpiking Levels (mg/kg)Average Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
PepperUPLC-MS/MS-91 - 1073.7 - 9.60.000036 - 0.0002720.00012 - 0.00091[2][3]
Peanut (seedling, shell, stalk, kernels) & SoilHPLC-MS/MS0.01, 0.05, 0.579 - 1143 - 12--[4]

Table 2: Solid-Phase Extraction (SPE) based Methods for Picoxystrobin Analysis

Plant MatrixAnalytical MethodSpiking Levels (mg/kg)Average Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Apple, Hulled Rice, Mushroom, Pepper, Soybean, MandarinGC-ECD & GC-MS0.02, 0.05, 0.564.0 - 98.3< 100.0050.02[5][6][7]
Oriental MelonGC-μECD & GC-MS-87.7 - 101.5≤ 9.60.0030.01[8]
TomatoHPLC-UV0.05, 0.5-< 30.01 (µg/mL)-[9]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Pepper

This protocol is based on a modified QuEChERS method coupled with UPLC-MS/MS for the analysis of picoxystrobin in pepper.[2][3]

3.1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Nano-zirconia

  • Picoxystrobin analytical standard

  • Deionized water

3.1.2. Sample Extraction

  • Homogenize a representative sample of pepper (e.g., 10 g) in a blender.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL microcentrifuge tube.

  • Add 40 mg of nano-zirconia and 10 mg of C18 sorbent.[2][3]

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Fruits and Vegetables

This protocol is a general method based on studies using SPE for the cleanup of picoxystrobin residues in various agricultural products like apples, oriental melon, and peppers.[5][6][7][8]

3.2.1. Materials and Reagents

  • Acetonitrile (ACN) or Acetone, HPLC grade

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Florisil SPE cartridges (e.g., 1 g, 6 mL)

  • Picoxystrobin analytical standard

  • Deionized water

3.2.2. Sample Extraction

  • Homogenize a representative sample (e.g., 20 g) in a blender.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Add 5 g of NaCl.

  • Cap the tube and shake vigorously for 5 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

3.2.3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a Florisil SPE cartridge by passing 5 mL of acetonitrile through it.

  • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Allow the sample to pass through the cartridge by gravity.

  • Elute the analyte with an appropriate solvent (e.g., 10 mL of a mixture of acetone and n-hexane). The exact elution solvent may need optimization depending on the matrix.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for chromatographic analysis (GC or HPLC).

Visualization of Experimental Workflows

Sample_Preparation_Workflows cluster_quechers QuEChERS Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow q_start Homogenized Sample q_extraction Extraction with Acetonitrile and Salts (MgSO4, NaCl) q_start->q_extraction q_centrifuge1 Centrifugation q_extraction->q_centrifuge1 q_cleanup d-SPE Cleanup (PSA, C18, etc.) q_centrifuge1->q_cleanup q_centrifuge2 Centrifugation q_cleanup->q_centrifuge2 q_filter Filtration (0.22 µm) q_centrifuge2->q_filter q_end Analysis by LC-MS/MS or GC-MS q_filter->q_end s_start Homogenized Sample s_extraction Extraction with Acetonitrile/Acetone s_start->s_extraction s_partition Liquid-Liquid Partition (optional, with NaCl) s_extraction->s_partition s_spe SPE Cleanup (e.g., Florisil Cartridge) s_partition->s_spe s_evap Evaporation s_spe->s_evap s_recon Reconstitution s_evap->s_recon s_end Analysis by GC-ECD, GC-MS, or HPLC s_recon->s_end

Caption: Comparative workflow for picoxystrobin analysis.

References

Application Note: Solid-Phase Extraction for Picoxystrobin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picoxystrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases in crops.[1][2] Monitoring its residue levels in agricultural products and environmental samples is crucial for ensuring food safety and environmental quality. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical determination by methods such as gas chromatography (GC) or liquid chromatography (LC).[1][3][4] This application note provides a detailed protocol for the cleanup of picoxystrobin residues from various matrices using SPE.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid phase. The sample is passed through a solid adsorbent (the stationary phase), and the analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. The retained analyte is then eluted with a suitable solvent. This process concentrates the analyte and removes interfering substances, leading to a cleaner extract for analysis.

Experimental Protocols

Sample Preparation and Extraction

The initial extraction of picoxystrobin from the sample matrix is a critical step. The choice of extraction solvent depends on the sample type.

  • For Agricultural Products (e.g., fruits, vegetables):

    • Homogenize a representative sample (e.g., 20 g).

    • Add 50 mL of acetonitrile and blend at high speed for 2 minutes.[1][5]

    • For some matrices, a salting-out step with solid sodium chloride can be used to improve the phase separation.[1][5]

    • Centrifuge the mixture and collect the acetonitrile supernatant.

  • For Soil Samples:

    • Weigh 5.0 g of the soil sample.

    • Extract with a mixture of acetone/1M HCl (75/25) and then with acetone using a wrist-action shaker.[6]

    • Centrifuge the extract and collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup

This protocol details the use of Florisil and Oasis HLB cartridges for the cleanup of picoxystrobin extracts.

Materials:

  • SPE cartridges: Florisil (e.g., 1 g, 6 mL) or Oasis HLB

  • Extraction solvent: Acetonitrile or Acetone

  • Elution solvent: e.g., Acetone/n-hexane mixture

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol for Florisil SPE Cartridge:

  • Cartridge Conditioning: Pre-condition the Florisil SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load an aliquot of the sample extract (supernatant from the extraction step) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove co-extracted interferences. For example, a mixture of n-hexane and dichloromethane can be used.

  • Elution: Elute the retained picoxystrobin with an appropriate solvent mixture, such as acetone/n-hexane. The exact composition and volume will depend on the specific application and should be optimized.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetone) for chromatographic analysis.[1]

Protocol for Oasis HLB SPE Cartridge (for soil extracts):

  • Cartridge Conditioning: Condition the Oasis HLB cartridge according to the manufacturer's instructions, typically involving sequential washing with methanol and water.

  • Sample Loading: Load an aliquot of the soil extract onto the conditioned cartridge.[6]

  • Washing: Rinse the cartridge with a 15/85 methanol/water solution to remove polar impurities.[6]

  • Elution: Elute picoxystrobin and its metabolites using ethyl acetate containing 0.1% formic acid.[6]

  • Drying and Reconstitution: Evaporate the eluate and reconstitute the residue in a solvent compatible with the analytical instrument.

Data Presentation

The following tables summarize the quantitative data for picoxystrobin analysis using SPE cleanup from various studies.

Table 1: Recovery of Picoxystrobin from Agricultural Products using Florisil SPE

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Analytical MethodReference
Apple0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Hulled Rice0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Mushroom0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Pepper0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Soybean0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Mandarin0.02, 0.05, 0.564.0 - 98.3< 10GC-ECD, GC-MS[3][4]
Oriental Melon0.01, 0.1, 2.087.7 - 101.53.5 - 9.6GC-ECD, GC-MS[1][5]

Table 2: Method Detection and Quantification Limits for Picoxystrobin

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Analytical MethodReference
Agricultural Products0.0050.02GC-ECD, GC-MS[3][4]
Oriental Melon0.0030.01GC-ECD, GC-MS[1][5]

Table 3: Comparison with QuEChERS Method

FeatureTraditional SPEQuEChERS
Time More time-consumingFaster
Solvent Consumption HigherLower
Complexity More complex (activation, loading, washing, elution)Simpler (extraction, purification)
Purification Effect Generally betterGood, but may be less effective for highly complex matrices

Note: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular alternative to traditional SPE for pesticide residue analysis and often involves a dispersive SPE (dSPE) cleanup step.[7][8][9]

Mandatory Visualizations

SPE_Workflow Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Drying Drying and Reconstitution Elution->Drying Analysis GC or LC Analysis Drying->Analysis

Caption: Workflow for Picoxystrobin Analysis using SPE.

Conclusion

Solid-phase extraction is a robust and effective method for the cleanup of picoxystrobin residues in various matrices prior to chromatographic analysis. The use of Florisil or Oasis HLB cartridges can provide satisfactory recoveries and low limits of detection. While alternative methods like QuEChERS offer advantages in terms of speed and simplicity, traditional SPE remains a valuable tool, particularly for complex matrices requiring a high degree of purification. The specific SPE protocol, including the choice of sorbent and solvents, should be optimized based on the sample matrix and the analytical instrumentation used.

References

Troubleshooting & Optimization

Improving the sensitivity of picoxystrobin detection in water samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of picoxystrobin in water samples. Our goal is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting picoxystrobin in water samples?

A1: The most sensitive and widely accepted methods for the determination of picoxystrobin in water are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These methods offer very low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per liter (ng/L) range. Gas chromatography-mass spectrometry (GC-MS) is also a viable and sensitive technique.[3][4]

Q2: How can I minimize matrix effects when analyzing complex water samples like pond water?

A2: Matrix effects, which can cause suppression or enhancement of the analyte signal, are a common challenge. To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering substances from the sample matrix before analysis.[2][3][5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Isotope Dilution: Use a stable isotope-labeled internal standard of picoxystrobin. This is one of the most effective ways to correct for matrix effects and variations in instrument response.

  • Dilution: If the concentration of picoxystrobin is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.[1]

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for picoxystrobin in water?

A3: The LOD and LOQ are method-dependent and vary based on the instrumentation, sample preparation technique, and matrix. However, for sensitive LC-MS/MS methods, the LOQ for picoxystrobin in water is approximately 0.1 µg/L (ppb).[1] Some methods can achieve even lower detection limits in the range of 0.1 to 0.2 µg/L.[6]

Q4: What are the best practices for preparing and storing picoxystrobin standard solutions?

A4: Proper handling of standard solutions is critical for accurate quantification.

  • Stock Solutions: Prepare a stock solution of picoxystrobin (e.g., 100 µg/mL) in a high-purity solvent like acetonitrile.[1] These stock solutions are typically stable for at least 6 months when stored at ≤ -10°C.[1]

  • Working Solutions: Prepare working standard solutions by diluting the stock solution with an appropriate solvent. These solutions should be stored at or below 4°C and are generally stable for at least two weeks when stored frozen at ≤ -10°C.[1][7]

  • Solvent Choice: Acetonitrile is a commonly used solvent for preparing picoxystrobin standards due to its compatibility with reversed-phase chromatography and its ability to dissolve the analyte.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Picoxystrobin Peak 1. Instrument Sensitivity: The mass spectrometer may not be optimized for picoxystrobin detection.Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and other source parameters, to maximize sensitivity for picoxystrobin.[7]
2. Standard Degradation: The analytical standards may have degraded over time.Prepare fresh standard solutions from a reliable stock. Always check the expiration dates and storage conditions of your standards.[1][7]
3. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting picoxystrobin from the water matrix.Review and optimize your extraction procedure. Consider alternative methods like solid-phase extraction (SPE) with a suitable sorbent or the QuEChERS method.[2][5]
Poor Peak Shape 1. Column Contamination: The analytical column may be contaminated with matrix components from previous injections.Implement a robust column washing protocol between sample runs. If the problem persists, consider using a guard column or replacing the analytical column.
2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of picoxystrobin.Adjust the mobile phase composition, including the organic modifier and any additives like formic acid or ammonium formate, to improve peak shape.[1]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation or the mobile phase can contribute to high background noise.Use high-purity, HPLC, or LC-MS grade solvents and reagents.[8] Filter all mobile phases before use.
2. Dirty Ion Source: The mass spectrometer's ion source may be contaminated.Perform routine cleaning and maintenance of the ion source according to the manufacturer's recommendations.
Inconsistent Recovery 1. Variability in Sample Preparation: Inconsistent execution of the sample preparation steps can lead to variable recovery.Ensure that all sample preparation steps, such as solvent volumes, shaking times, and centrifugation speeds, are performed consistently for all samples and standards.
2. Matrix Effects: As mentioned in the FAQs, matrix effects can lead to inconsistent signal response.Employ strategies to mitigate matrix effects, such as matrix-matched calibration or the use of an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of picoxystrobin in water samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodMatrixLODLOQReference
LC-MS/MSDrinking & Surface Water-0.10 µg/L[1]
LC-MS/MSSurface Water0.1 - 0.2 µg/L0.2 - 0.6 µg/L[6]
GC-ECDAgricultural Products0.005 mg/L0.02 mg/L[4]

Table 2: Recovery Rates for Picoxystrobin in Water

MethodSpike LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS & LC-MS/MS0.01, 0.05, 0.5 mg/kg79 - 1143 - 12[9]
QuEChERS & UHPLC-MS/MS-90 - 110< 20[6]
SPE & LC/MS/MS-79 - 127< 20[8]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is suitable for the extraction and analysis of picoxystrobin from filtered water samples.[2]

1. Sample Preparation:

  • Filter water samples through a 0.7-µm glass-fiber filter.[2]
  • Add surrogate compounds and internal standards to the filtered water.[2]

2. Solid-Phase Extraction (SPE):

  • Condition a C8 SPE cartridge.[2]
  • Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.[2]
  • Dry the cartridge under vacuum.[2]
  • Elute the analytes with 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.[2]

3. Extract Concentration and Reconstitution:

  • Evaporate the eluent to less than 0.5 mL under a gentle stream of nitrogen.[2]
  • Exchange the solvent to acetonitrile and further evaporate to a final volume of 0.2 mL.[2]
  • Add an internal standard solution to the final extract.[2]

4. LC-MS/MS Analysis:

  • Analyze the extract using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2]
  • Monitor at least two parent-to-daughter ion transitions for picoxystrobin for quantification and confirmation.[1][2]

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is a streamlined approach for sample preparation.[5]

1. Extraction:

  • Homogenize the water sample.
  • Transfer a known volume (e.g., 10-15 mL) to a 50 mL centrifuge tube.
  • Add acetonitrile and an internal standard. Shake vigorously for 1 minute.[5]
  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.[5]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a cleanup tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interferences like lipids and pigments.[5]
  • Shake and centrifuge the tube.[5]

3. Analysis:

  • For LC-MS/MS analysis, dilute the cleaned extract with the mobile phase.[5]
  • For GC-MS analysis, the extract can be analyzed directly or after a solvent exchange.[5]

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Filter Filtration (0.7 µm) Sample->Filter Spike Add Internal Standard Filter->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Picoxystrobin Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Acetonitrile Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Start Water Sample Add_ACN Add Acetonitrile & Internal Standard Start->Add_ACN Add_Salts Add Extraction Salts Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_Sorbent Add d-SPE Sorbent Supernatant->Add_Sorbent Centrifuge2 Centrifuge Add_Sorbent->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

References

Technical Support Center: Picoxystrobin-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for Picoxystrobin-d3. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterated form of Picoxystrobin, a strobilurin fungicide. In LC-MS/MS analysis, it serves as an excellent internal standard for the quantification of Picoxystrobin.[1] Because it has a slightly higher molecular weight than Picoxystrobin due to the deuterium labeling, it can be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and ionization efficiency. This allows for accurate correction of variations in sample preparation and instrument response.

Q2: What is the expected precursor ion for this compound?

A2: The molecular weight of Picoxystrobin is approximately 367.3 g/mol , while the molecular weight of this compound is 370.34 g/mol .[2][3] Therefore, in positive electrospray ionization (ESI+) mode, the expected protonated precursor ion ([M+H]⁺) for this compound is approximately m/z 371.3.

Q3: What are typical MRM transitions for Picoxystrobin? Can I use them to infer transitions for this compound?

A3: For Picoxystrobin, a common quantification transition is m/z 368 -> 145, with a confirmation transition of m/z 368 -> 205.[4] While the fragmentation pattern of this compound is expected to be similar to that of Picoxystrobin, the m/z of the precursor and any fragment ions containing the deuterium label will be shifted. Direct infusion and optimization of this compound are necessary to determine the exact and most sensitive MRM transitions.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or Low Signal for this compound 1. Incorrect MRM transitions set in the acquisition method.2. Suboptimal ion source parameters (e.g., temperature, gas flows, capillary voltage).3. Degradation of the this compound standard solution.4. Issues with the LC system (e.g., no flow, incorrect mobile phase composition).1. Verify the precursor and product ion m/z values for this compound. Infuse the standard directly into the mass spectrometer to confirm the transitions.2. Optimize ion source parameters by infusing the standard and adjusting parameters to maximize the signal.3. Prepare a fresh stock solution of this compound.4. Check the LC system for leaks, ensure pumps are working correctly, and verify mobile phase composition.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Incompatible mobile phase with the analytical column.2. Column degradation or contamination.3. Injection of the sample in a solvent much stronger than the mobile phase.4. Co-elution with an interfering compound from the matrix.1. Ensure the mobile phase pH is appropriate for Picoxystrobin and the column chemistry.2. Flush the column with a strong solvent or replace it if necessary.3. Dilute the sample in the initial mobile phase or a weaker solvent.4. Optimize the chromatographic gradient to improve separation from matrix components.
High Background Noise or Contamination 1. Contaminated mobile phase, LC system, or mass spectrometer.2. Carryover from a previous injection of a high-concentration sample.3. Leaks in the LC system introducing air.1. Prepare fresh mobile phase with high-purity solvents. Clean the LC system and ion source.2. Inject several blank samples after a high-concentration sample to wash the system.3. Check all fittings and connections for leaks.
Inconsistent Retention Time 1. Changes in mobile phase composition or flow rate.2. Fluctuation in column temperature.3. Column equilibration issues.1. Ensure the mobile phase is properly mixed and degassed. Check the LC pump for consistent flow.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Optimization of MS/MS Parameters for this compound

A standard solution of this compound should be infused directly into the mass spectrometer to determine the optimal parameters.

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Direct Infusion: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ of this compound (expected around m/z 371.3).

  • Product Ion Scan: Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.

  • MRM Transition Optimization: Select the most intense and stable product ions for MRM analysis. Typically, one transition is used for quantification and a second for confirmation.

  • Declustering Potential (DP) and Collision Energy (CE) Optimization: For each MRM transition, systematically vary the DP and CE to find the values that produce the maximum signal intensity.

LC-MS/MS Method for Picoxystrobin Analysis

The following is a general starting point for an LC-MS/MS method for the analysis of Picoxystrobin using this compound as an internal standard. This method should be optimized for your specific instrument and application.

Table 1: Optimized LC-MS/MS Parameters for Picoxystrobin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Declustering Potential (V)Collision Energy (eV)
Picoxystrobin368.1145.1205.1Optimized ValueOptimized Value
This compound 371.3 To be determined To be determined Optimized Value Optimized Value

Note: The values for this compound need to be experimentally determined.

Table 2: Suggested Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction QuEChERS Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC Spike->Extraction MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using this compound MS->Quant Report Reporting Results Quant->Report

Caption: Experimental workflow for Picoxystrobin analysis.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues Start Problem Encountered Check_Signal Check Signal Intensity Start->Check_Signal Check_Peak Check Peak Shape Start->Check_Peak Check_RT Check Retention Time Start->Check_RT Optimize_MS Optimize MS Parameters Check_Signal->Optimize_MS Check_Standard Check Standard Integrity Check_Signal->Check_Standard Check_LC_Flow Verify LC Flow Check_Signal->Check_LC_Flow Optimize_Chroma Optimize Chromatography Check_Peak->Optimize_Chroma Check_Column Inspect Column Check_Peak->Check_Column Adjust_Injection Adjust Injection Solvent Check_Peak->Adjust_Injection Check_Mobile_Phase Verify Mobile Phase Check_RT->Check_Mobile_Phase Check_Temp Check Column Temperature Check_RT->Check_Temp

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Picoxystrobin Quantification: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the accurate quantification of picoxystrobin. The following question-and-answer format directly addresses common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for picoxystrobin quantification: Gas Chromatography (GC) or Liquid Chromatography (LC)?

A1: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be used for picoxystrobin analysis, with the choice often depending on the available instrumentation and the sample matrix.[1][2][3]

  • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is frequently employed for the analysis of strobilurin fungicides like picoxystrobin in environmental and food matrices.[1] It offers the advantage of detecting the protonated molecular ion ([M+H]+), which can be a reliable quantitative and confirmation ion.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry) is also a viable option. However, with GC-EI-MS (Electron Impact ionization), picoxystrobin can exhibit a high degree of fragmentation, making the molecular ion less abundant and potentially complicating quantification.[1] Therefore, chromatographic resolution is crucial, especially when dealing with co-eluting compounds or shared fragment ions with other strobilurins.[1] For some applications, GC-MS methods may be preferred due to higher sensitivity for picoxystrobin compared to some LC-ESI+-MS/MS methods.[1]

  • GC-ECD (Gas Chromatography with Electron Capture Detector) has also been successfully used for the determination of picoxystrobin in agricultural products.[3][4]

Q2: My picoxystrobin recovery is low and inconsistent. What are the potential causes and solutions?

A2: Low and inconsistent recovery can stem from several factors throughout the analytical workflow, from sample extraction to final analysis.

Troubleshooting Low Recovery:

Potential CauseRecommended Solution
Inefficient Extraction Picoxystrobin has low solubility in water (3.1 mg/L) but is more soluble in organic solvents like methanol, acetone, and ethyl acetate (≥250 g/L).[4] Ensure the chosen extraction solvent is appropriate for the sample matrix. Acetonitrile is commonly used for extraction.[2][4] The QuEChERS method is also utilized for sample preparation.[4][5]
Sample Matrix Effects Complex matrices can interfere with the extraction and ionization of picoxystrobin, leading to signal suppression or enhancement.[6][7] A clean-up step using Solid Phase Extraction (SPE) with cartridges like Florisil can help remove interfering compounds.[3][4] In some cases with highly sensitive LC-MS/MS instruments, the clean-up step may be omitted if the sample extracts are filtered.[2]
Analyte Degradation Picoxystrobin is stable at pH 5 and 7 but degrades more rapidly at pH 9.[8] Ensure the pH of your sample and solutions is controlled. It is also susceptible to photodegradation.[5] Minimize exposure of samples and standards to light.
Improper Storage Final sample extracts should be stored at low temperatures (≤ -10°C) to maintain stability.[9] One study noted that extracts were stable for at least 15 days when stored at -20°C.[9] Standard solutions stored frozen at -10°C are reported to be stable for at least two weeks.[9]

Q3: I am observing significant matrix effects in my analysis. How can I mitigate this?

A3: Matrix effects, which are the alteration of analyte signal due to co-eluting matrix components, are a common challenge in pesticide residue analysis.[6][7]

Strategies to Minimize Matrix Effects:

  • Effective Sample Clean-up: As mentioned, a robust clean-up procedure is crucial. Solid Phase Extraction (SPE) is a common and effective technique.[2][3]

  • Matrix-Matched Calibration: To compensate for signal suppression or enhancement, prepare calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples.[7] This helps to ensure that the standards and samples experience similar matrix effects.[7]

  • Internal Standards: The use of an internal standard can help to correct for variations in sample preparation and instrumental response.[10]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially below the limit of quantification.

Q4: What are the typical instrumental parameters for picoxystrobin analysis?

A4: Instrumental parameters will vary depending on the specific instrument and column used. However, the following tables provide a general starting point based on published methods.

GC-MS Parameters (Example)

ParameterSetting
Column XDB-C18 or similar
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C
Carrier Gas Helium
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (m/z) 143.0, 173.0, 303.0, 335.0[4]

LC-MS/MS Parameters (Example)

ParameterSetting
Column C18 reverse-phase column[10]
Mobile Phase Acetonitrile and water with formic acid[6]
Flow Rate 0.6 mL/min[6]
Ionization Mode Electrospray Ionization Positive (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

General Protocol for Picoxystrobin Quantification in Plant Matrices

This protocol provides a general framework. Optimization may be required for specific matrices.

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10 g) and homogenize.

  • Extraction:

    • Add 20 mL of acetonitrile to the homogenized sample.[2]

    • Shake vigorously for 1-2 minutes.

    • For some matrices, a salting-out step with NaCl can be used to improve phase separation.[4]

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Clean-up (SPE):

    • Condition a Florisil SPE cartridge with an appropriate solvent.[3][4]

    • Load an aliquot of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the picoxystrobin with a suitable solvent or solvent mixture.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase).

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm filter.

    • Inject the sample into the GC-MS or LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., Florisil) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for picoxystrobin quantification.

troubleshooting_low_recovery Start Low or Inconsistent Picoxystrobin Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Clean-up Step Start->CheckCleanup CheckStability Assess Analyte Stability Start->CheckStability CheckInstrument Verify Instrument Performance Start->CheckInstrument Solvent Is the solvent appropriate? (e.g., Acetonitrile) CheckExtraction->Solvent SPE_Efficiency Is SPE effective? Consider matrix-matched standards. CheckCleanup->SPE_Efficiency pH_Light Is pH controlled? Are samples protected from light? CheckStability->pH_Light Calibration Is the calibration curve linear and within the expected range? CheckInstrument->Calibration OptimizeSolvent Optimize Extraction Solvent Solvent->OptimizeSolvent No OptimizeSPE Optimize SPE Protocol SPE_Efficiency->OptimizeSPE No ControlConditions Control pH and Light Exposure pH_Light->ControlConditions No Recalibrate Recalibrate Instrument Calibration->Recalibrate No

Caption: Troubleshooting decision tree for low picoxystrobin recovery.

mode_of_action Picoxystrobin Picoxystrobin Qo_Center Qo Center of Cytochrome bc1 Picoxystrobin->Qo_Center Inhibits Electron_Transfer Electron Transfer Qo_Center->Electron_Transfer Blocks Mitochondrial_Respiration Mitochondrial Respiration Electron_Transfer->Mitochondrial_Respiration Disrupts ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Prevents

Caption: Picoxystrobin's mode of action in inhibiting mitochondrial respiration.[2][8]

References

Common interferences in the analysis of picoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of picoxystrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in picoxystrobin analysis?

The most significant and frequently encountered interference in picoxystrobin analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the matrix effect .[1][2] Matrix effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of picoxystrobin, leading to inaccurate quantification.[1][2] Other potential interferences include:

  • Metabolites and Degradation Products: Picoxystrobin can degrade into various products in different matrices (e.g., soil, plants), and some of these may have similar retention times or mass-to-charge ratios, potentially interfering with the analysis of the parent compound.[1][3]

  • Co-extracted Matrix Components: Pigments, lipids, and other endogenous substances from complex matrices like crops, soil, and animal tissues can interfere with the analysis.[4][5]

  • Isomeric Interference: The Z-isomer of picoxystrobin (IN-QCD12) has been observed in some plants and could potentially interfere with the quantification of the E-isomer, which is the active ingredient.[3]

Q2: How can I identify if my analysis is affected by matrix effects?

Matrix effects can be identified by comparing the signal response of picoxystrobin in a pure solvent standard to the response in a sample matrix spiked with the same concentration of the standard (post-extraction spike).[6] A significant difference in signal intensity (suppression or enhancement) indicates the presence of matrix effects.[2][6]

Q3: What are the strategies to minimize or compensate for matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique. Modifications, such as the use of different sorbents like C18, graphitized carbon black (GCB), or primary secondary amine (PSA), can help remove interfering matrix components.[4][7][8]

    • Solid-Phase Extraction (SPE): SPE cartridges, such as Florisil, can be used for cleanup after initial extraction.[9]

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]

  • Chromatographic Optimization:

    • Adjusting the chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry) can help separate picoxystrobin from co-eluting matrix components.[10][11]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for matrix effects.[2][12]

    • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for picoxystrobin is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[6][10] If a SIL-IS is not available, a structurally similar compound can sometimes be used.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Picoxystrobin
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Use analyte protectants in the sample extracts. Perform regular inlet maintenance, including replacing the liner and trimming the column.
Column contamination Bake out the column at the manufacturer's recommended temperature. If the problem persists, trim the front end of the column or replace it.
Inappropriate mobile phase pH in LC Ensure the mobile phase pH is compatible with the column and picoxystrobin's chemical properties. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[13]
Sample solvent incompatible with mobile phase Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion.
Issue 2: Low Recovery of Picoxystrobin
Possible Cause Troubleshooting Step
Inefficient extraction Optimize the extraction solvent and technique. Acetonitrile is a common and effective extraction solvent for picoxystrobin.[9][14] Ensure adequate shaking/vortexing time. For dry samples, add water before extraction.[15][16]
Analyte loss during cleanup Evaluate the choice of sorbent in QuEChERS or SPE. Some sorbents may retain picoxystrobin. Test recovery with and without the cleanup step to identify the source of loss.
Degradation of picoxystrobin Picoxystrobin is susceptible to photolysis.[14] Protect samples and standards from light and store them at appropriate low temperatures (e.g., ≤ -10°C).[17]
Incomplete dissolution Ensure picoxystrobin standards and dried extracts are fully dissolved in the appropriate solvent before analysis. Sonication can aid dissolution.[18]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variable matrix effects Matrix composition can vary between samples, leading to inconsistent signal suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[6][10]
Instrument instability Check the stability of the mass spectrometer by monitoring the response of a standard solution over time. Clean the ion source if necessary.
Inconsistent sample preparation Ensure all samples are treated identically. Use precise volumes and consistent timings for all steps.
Sample heterogeneity Ensure the initial sample is well-homogenized before taking a subsample for extraction.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of picoxystrobin in technical materials and formulations.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: Perfectsil C-8, 4.6 x 250 mm[18]

    • Mobile Phase: 50% Acetonitrile: 50% Water (pH adjusted to 2.5 with orthophosphoric acid)[18]

    • Flow Rate: 1.5 mL/min[18]

    • Injection Volume: 10 µL[18]

    • Detection Wavelength: 245 nm[18]

  • Standard Preparation:

    • Prepare a stock solution of ~100 µg/mL picoxystrobin in acetonitrile.

    • Prepare working standards by diluting the stock solution with acetonitrile.

  • Sample Preparation (Technical Material):

    • Accurately weigh ~20 mg of the picoxystrobin technical material into a 25-mL volumetric flask.

    • Add a known volume of an internal standard solution (e.g., Diphenylamine in acetonitrile).[18]

    • Add ~20 mL of acetonitrile and sonicate for 10 minutes to dissolve.[18]

    • Dilute to volume with acetonitrile.[18]

    • Further dilute an aliquot of this solution to fall within the calibration range.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used for the determination of picoxystrobin residues in various agricultural products.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 μm film thickness)[19]

    • Carrier Gas: Helium at a flow rate of 1.4 mL/min[19]

    • Injector Temperature: 250 °C[19]

    • Oven Temperature Program: Hold at 100 °C for 2 min, then increase at a rate of 20 °C/min to 280 °C and hold for 2 min.[19]

    • Injection Mode: Splitless

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Selected Ions for Confirmation (m/z): 143.0, 173.0, 303.0, 335.0[19]

  • Sample Preparation (QuEChERS approach):

    • Homogenize the sample (e.g., oriental melon).

    • Weigh 10 g of the homogenized sample into a 50-mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 min and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Cleanup (d-SPE): Add the supernatant to a micro-centrifuge tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18) to remove interferences.

    • Vortex and centrifuge.

    • The final extract is ready for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for trace-level quantification of picoxystrobin in complex matrices due to its high sensitivity and selectivity.

  • Instrumentation:

    • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

  • Chromatographic Conditions:

    • Column: Zorbax® XDB C18 (4.6 × 50 mm, 1.8-µm particle size)[13]

    • Mobile Phase A: 0.1 mM Formic acid - 0.1 mM Ammonium formate in water[13]

    • Mobile Phase B: Methanol[13]

    • Gradient: A suitable gradient to separate picoxystrobin from matrix interferences.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Quantification: 368.3 → 145.2[1]

      • Confirmation: 368.3 → 205.3[1]

  • Sample Preparation (Modified QuEChERS for Soil):

    • Weigh 10 g of soil into a 50-mL centrifuge tube.

    • Add 10 mL of water (if the soil is dry) and vortex.

    • Add 10 mL of acetonitrile and shake for 1 hour.[14]

    • Add QuEChERS salts, shake, and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[14]

Quantitative Data Summary

Table 1: Recovery of Picoxystrobin in Different Matrices using a Modified QuEChERS Method with HPLC-MS/MS Analysis

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil (Xerosols)0.578.44.46
Soil (Yermosols)1106.40.67
Soil (Chernozem)298.51.23
Pepper0.0191-1073.7-9.6
Peanut0.01, 0.05, 0.579-1143-12

Data compiled from various sources.[4][14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Picoxystrobin using Different Analytical Techniques

Analytical TechniqueMatrixLOD (mg/kg)LOQ (mg/kg)
GC-ECDAgricultural Products0.0050.02
GC-MSAgricultural Products0.0050.02
HPLC-MS/MSPepper0.000036-0.0002720.00012-0.00091
HPLC-MS/MSWater (µg/L)-0.10

Data compiled from various sources.[4][9][13]

Visualizations

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Low Recovery or High Bias) Check_ME Suspect Matrix Effects (ME)? Start->Check_ME Post_Spike Perform Post-Extraction Spike Experiment Check_ME->Post_Spike Compare_Responses Compare Response: Solvent vs. Matrix Spike Post_Spike->Compare_Responses No_ME No Significant ME (Difference < 20%) Compare_Responses->No_ME No ME_Confirmed Significant ME Confirmed (Difference > 20%) Compare_Responses->ME_Confirmed Yes Troubleshoot_Other Troubleshoot Other Issues (e.g., Extraction, Degradation) No_ME->Troubleshoot_Other Mitigation_Strategy Select Mitigation Strategy ME_Confirmed->Mitigation_Strategy Optimize_Cleanup Optimize Sample Cleanup (d-SPE, SPE) Mitigation_Strategy->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Mitigation_Strategy->Optimize_Chroma Use_Cal Use Advanced Calibration Mitigation_Strategy->Use_Cal Revalidate Re-validate Method Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Matrix_Match Matrix-Matched Calibration Use_Cal->Matrix_Match Internal_Std Internal Standard (SIL-IS Preferred) Use_Cal->Internal_Std Matrix_Match->Revalidate Internal_Std->Revalidate End Accurate Quantification Revalidate->End

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup (d-SPE) Homogenize 1. Homogenize Sample Weigh 2. Weigh Sample (e.g., 10g) into 50mL tube Homogenize->Weigh Add_Solvent 3. Add Acetonitrile (10mL) Weigh->Add_Solvent Add_Salts 4. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Supernatant 7. Take Aliquot of Acetonitrile Supernatant Centrifuge1->Supernatant Acetonitrile Layer dSPE_Tube 8. Transfer to d-SPE tube (MgSO4 + Sorbent) Supernatant->dSPE_Tube Select_Sorbent Sorbent Selection: - PSA: removes sugars, fatty acids - C18: removes non-polar interferences - GCB: removes pigments, sterols dSPE_Tube->Select_Sorbent Vortex 9. Vortex dSPE_Tube->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis (GC-MS or LC-MS/MS) Centrifuge2->Final_Extract Cleaned Supernatant

Caption: Modified QuEChERS sample preparation workflow for picoxystrobin analysis.

Degradation_Pathways Picoxystrobin Picoxystrobin Cleavage Oxidative Cleavage of Ether Bridge Picoxystrobin->Cleavage Hydrolysis Ester Hydrolysis Picoxystrobin->Hydrolysis Demethylation Loss of Methoxy Methyl Group Picoxystrobin->Demethylation Z_Isomer IN-QCD12 (Z-Isomer) Picoxystrobin->Z_Isomer Isomerization IN_QDK50 IN-QDK50 (6-(Trifluoromethyl)-1H-pyridin-2-one) Cleavage->IN_QDK50 Phthalic_Acid Phthalic Acid Cleavage->Phthalic_Acid IN_QDY63 IN-QDY63 (Benzoic Acid Metabolite) Hydrolysis->IN_QDY63 R290461 R290461 and Conjugates Demethylation->R290461

Caption: Simplified degradation pathways of picoxystrobin leading to potential interferences.

References

Best practices for the storage and handling of Picoxystrobin-d3 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of Picoxystrobin-d3 analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of Picoxystrobin.[1] Picoxystrobin is a strobilurin fungicide that works by inhibiting mitochondrial respiration.[2][3] In a laboratory setting, this compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of Picoxystrobin in various samples.[1]

Q2: What are the recommended storage conditions for this compound standards?

A2: this compound standards should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Specific temperature recommendations can vary by manufacturer, with some suggesting storage at +20°C[6] and others at 2-10°C.[5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.[1] For long-term storage, it is advisable to store the standard at -20°C or -80°C, especially when in solution, to minimize degradation.[3]

Q3: How should I handle this compound standards safely?

A3: this compound should be handled with care, following standard laboratory safety procedures. It is harmful if inhaled and very toxic to aquatic life.[4][7] When handling the solid standard or concentrated solutions, it is important to:

  • Work in a well-ventilated area or under a fume hood.[4][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]

  • Avoid breathing dust or vapors.[7]

  • Wash hands thoroughly after handling.[8]

  • Prevent release into the environment.[7]

Q4: What is the best solvent for dissolving this compound?

A4: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO).[3] For analytical applications, it is also soluble in acetonitrile, which is commonly used in extraction and mobile phases for LC-MS analysis.[9] The choice of solvent will depend on the specific requirements of your analytical method.

Q5: How can I ensure the stability of my this compound stock and working solutions?

A5: To ensure the stability of your solutions:

  • Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[3]

  • Prepare fresh working solutions from the stock solution as needed.

  • Avoid repeated freeze-thaw cycles of the stock solution.[3] If you need to use it frequently, consider preparing smaller aliquots.

  • Protect solutions from light, especially if storing for extended periods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Injection of the standard in a solvent stronger than the mobile phase.1. Flush the column or replace it if necessary. 2. Adjust the mobile phase pH to be compatible with the analyte and column chemistry. 3. Dissolve the standard in the initial mobile phase or a weaker solvent.
Inconsistent or Low Signal Intensity 1. Degradation of the standard due to improper storage. 2. Ion suppression or enhancement due to matrix effects. 3. Issues with the mass spectrometer settings (e.g., ion source, gas flows).1. Prepare a fresh solution from the solid standard. 2. Improve sample clean-up procedures or dilute the sample. 3. Optimize the mass spectrometer parameters for this compound.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column thoroughly before analysis or replace it.
High Background or "Ghost" Peaks 1. Carryover from a previous injection of a high-concentration sample. 2. Contamination of the LC-MS system (e.g., injector, tubing, column).1. Inject blank samples between high-concentration samples. 2. Clean the injector and flush the system with a strong solvent.

Data Presentation

Stability of this compound Standard Solutions

The following table provides a general guideline for the stability of this compound solutions under different storage conditions. For precise data, always refer to the manufacturer's Certificate of Analysis or conduct an in-house stability study.

Storage Condition Concentration Solvent Duration Analyte Recovery (%)
Room Temperature (~25°C)1 mg/mLAcetonitrile24 hours>99%
Refrigerated (2-8°C)1 mg/mLAcetonitrile1 week>98%
Frozen (-20°C)1 mg/mLAcetonitrile3 months>95%
Frozen (-80°C)1 mg/mLAcetonitrile12 months>95%

Note: This data is illustrative. Actual stability may vary based on the specific solvent, container, and exposure to light.

Experimental Protocols

Preparation of this compound Stock and Working Standard Solutions

This protocol outlines the steps for preparing a stock solution and a series of working standards for use as an internal standard in a quantitative analysis.

Materials:

  • This compound analytical standard (solid)

  • High-purity solvent (e.g., HPLC-grade acetonitrile or DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with screw caps

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a specific amount (e.g., 10 mg) of the solid standard using a calibrated analytical balance. c. Quantitatively transfer the weighed standard to a volumetric flask (e.g., 100 mL). d. Add a small amount of the chosen solvent to dissolve the solid completely. Sonication may be used to aid dissolution. e. Once dissolved, fill the flask to the mark with the solvent. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C or below.

  • Working Standard Preparation (e.g., 1 µg/mL): a. Allow the stock solution to thaw and equilibrate to room temperature. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 1 mL of 100 µg/mL stock) into a volumetric flask (e.g., 100 mL). c. Dilute to the mark with the appropriate solvent. d. Mix thoroughly. This working solution can be used to spike into samples and calibration standards.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Analysis weigh Weigh Solid Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standards stock->working spike Spike Samples with Internal Standard working->spike inject Inject into LC-MS spike->inject acquire Data Acquisition inject->acquire process Data Processing and Quantification acquire->process

Caption: Experimental workflow for using this compound as an internal standard.

troubleshooting_logic cluster_solution Solution Issues cluster_system System Issues start Inconsistent Results? check_solution Check Standard Solution Integrity start->check_solution check_system Check LC-MS System Performance start->check_system check_method Review Analytical Method start->check_method improper_storage Improper Storage? check_solution->improper_storage peak_shape Poor Peak Shape? check_system->peak_shape retention_shift Retention Time Shift? check_system->retention_shift degradation Degradation? improper_storage->degradation prepare_fresh Prepare Fresh Solution degradation->prepare_fresh flush_column Flush/Replace Column peak_shape->flush_column check_mobile_phase Check Mobile Phase retention_shift->check_mobile_phase

Caption: Logical workflow for troubleshooting inconsistent analytical results.

References

Minimizing ion suppression in the ESI source for picoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization (ESI) source during the analysis of picoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue in the analysis of picoxystrobin?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as picoxystrobin, due to the presence of co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts). This phenomenon is problematic because it can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][2] In the ESI source, matrix components compete with picoxystrobin for the available charge or for access to the droplet surface, hindering its transfer into the gas phase as an ion.[3]

Q2: How can I determine if ion suppression is affecting my picoxystrobin measurements?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This technique involves continuously infusing a standard solution of picoxystrobin into the LC flow after the analytical column but before the ESI source.[4] A blank matrix extract is then injected onto the column. A dip or decrease in the constant signal baseline for picoxystrobin indicates the retention times at which matrix components are eluting and causing suppression.[4][5]

  • Post-Extraction Spike Analysis: In this method, the response of picoxystrobin is compared in two samples. The first is a standard prepared in a pure solvent. The second is a blank sample matrix that has undergone the entire extraction procedure, with picoxystrobin spiked in only at the final step.[6] If the signal in the matrix sample is lower than in the pure solvent, it indicates ion suppression.[7]

Q3: What are the most effective strategies to minimize or compensate for ion suppression?

A3: A multi-faceted approach is typically the most effective. The key strategies can be grouped into three main categories:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis. This is often the most effective way to combat ion suppression.[8] Techniques include QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[9]

  • Improving Chromatographic Separation: Modifying the LC method to chromatographically separate picoxystrobin from the interfering matrix components can prevent co-elution and thus, ion suppression.[2]

  • Using Compensation Techniques: When suppression cannot be eliminated, its effects can be compensated for by using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard (SIL-IS) that experiences the same degree of suppression as picoxystrobin.[1]

Q4: Which sample preparation method is recommended for analyzing picoxystrobin in complex samples?

A4: For pesticide residue analysis in complex matrices like food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[9][10] This method involves an initial extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove a wide range of interferences.[9][11] It provides a good balance of cleanup efficiency and ease of use.

Q5: How can I optimize my LC method to avoid ion suppression zones?

A5: To optimize your chromatographic method, first identify the retention time windows where ion suppression occurs using the post-column infusion technique. Once identified, you can adjust chromatographic parameters to shift the elution of picoxystrobin away from these zones.[2] Consider the following adjustments:

  • Modify the mobile phase gradient: Alter the gradient slope or duration to improve the separation between picoxystrobin and matrix interferences.

  • Change the analytical column: Using a column with a different stationary phase chemistry can alter selectivity and improve resolution.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve separation and reduce the severity of ion suppression.[2][3]

  • Use a divert valve: Program a divert valve to direct the initial, unretained portion of the eluent (which often contains highly concentrated, ion-suppressing salts and polar compounds) to waste instead of the MS source.[12]

Q6: What ESI source parameters can be tuned to reduce ion suppression?

A6: Optimizing ESI source parameters can enhance the ionization of picoxystrobin relative to interfering compounds. A systematic Design of Experiments (DoE) approach can be very effective for this.[13][14] Key parameters to adjust include:

  • Nebulizer Gas Pressure: This affects the formation of the ESI spray. A good starting point for many systems is around 60 psig.[15]

  • Drying Gas Temperature and Flow: Proper settings are crucial for efficient solvent evaporation. Excessively high temperatures can degrade thermally labile compounds.[15]

  • Capillary Voltage: This voltage drives the electrospray process; it should be optimized for maximum picoxystrobin signal.

  • Source Geometry: Adjusting the position of the ESI probe can sometimes minimize the impact of matrix components.

Q7: When should I use matrix-matched calibration or an internal standard?

A7: These techniques are used to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.

  • Matrix-Matched Calibration: This is essential when a "true blank" matrix, free of the analyte, is available. Calibration standards are prepared in the blank matrix extract, ensuring that the standards and the samples experience the same degree of ion suppression.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS is chemically identical to picoxystrobin but has a different mass. It should be added to the sample at the very beginning of the workflow. Because it co-elutes and has the same ionization properties as picoxystrobin, it will be suppressed to the same extent, allowing for a highly accurate ratio-based quantification.[8]

Troubleshooting Guides

A Systematic Workflow for Diagnosing and Minimizing Ion Suppression

When encountering issues like poor signal, low recovery, or high variability in your picoxystrobin analysis, this workflow can help you systematically identify and resolve the problem.

G cluster_0 cluster_1 start Start: Poor Signal or High Variability Detected assess Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->assess is_suppressed Is Suppression Significant? assess->is_suppressed sample_prep Optimize Sample Preparation (e.g., QuEChERS, SPE) is_suppressed->sample_prep Yes other_issue Investigate Other Issues (e.g., Instrument Malfunction, Standard Degradation) is_suppressed->other_issue No chromatography Optimize Chromatography (Gradient, Column, Divert Valve) sample_prep->chromatography source_opt Optimize ESI Source (Gas, Temp, Voltage) chromatography->source_opt compensation Implement Compensation (Matrix-Matched Standards or SIL-IS) source_opt->compensation re_eval Re-evaluate Performance compensation->re_eval end_node Method Optimized re_eval->end_node other_issue->end_node

Caption: A logical workflow for troubleshooting ion suppression.

Data and Protocols

Table 1: Comparison of Common Sample Preparation Techniques
TechniqueSelectivityEffectiveness for PicoxystrobinKey Interferences RemovedCommon Issues
QuEChERS Moderate-HighExcellentWide range of matrix components (fats, pigments, sugars)[9]May require optimization of d-SPE sorbents for specific matrices.
Solid-Phase Extraction (SPE) HighExcellentCan be tailored to remove specific interferences based on sorbent choice.Can be more time-consuming and costly than QuEChERS.
Liquid-Liquid Extraction (LLE) ModerateGoodPrimarily non-polar interferences; effective at removing salts.[5][8]Can be labor-intensive and use large volumes of organic solvents.
Protein Precipitation (PPT) LowModeratePrimarily proteins.[5]Significant ion suppression from remaining phospholipids is common.[8]
Table 2: Typical Starting ESI Source Parameters

These parameters serve as a general starting point and should be optimized for your specific instrument and method.

ParameterTypical ValuePurpose
Mode Positive IonizationPicoxystrobin ionizes well in positive mode.
Nebulizer Gas (N₂) Pressure 40 - 60 psigFacilitates droplet formation at the ESI tip.[15]
Drying Gas (N₂) Flow 10 - 15 L/minAids in desolvation of the ESI droplets.
Drying Gas Temperature 150 - 350 °CHeats the droplets to promote solvent evaporation.[15]
Capillary Voltage 3000 - 4500 VApplies the electric field necessary for electrospray.
Experimental Protocol: QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is adapted from standard QuEChERS procedures for pesticide analysis.[9]

1. Sample Homogenization & Extraction a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample is dry). c. Add 15 mL of 1% acetic acid in acetonitrile. d. Add the appropriate internal standard(s). e. Add a salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc). f. Vigorously shake the tube for 1 minute.

2. Centrifugation a. Centrifuge the tube at ≥4000 rpm for 5 minutes. The acetonitrile layer containing picoxystrobin will separate.[9]

3. Dispersive SPE (d-SPE) Cleanup a. Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. b. The d-SPE tube should contain cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). PSA removes acidic interferences, C18 removes non-polar interferences, and MgSO₄ removes excess water. c. Vigorously shake the d-SPE tube for 30 seconds.

4. Final Centrifugation and Analysis a. Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes. b. Transfer the cleaned-up supernatant to an autosampler vial. c. The sample is now ready for LC-MS/MS analysis.

Visualizing the Post-Column Infusion Experiment

This diagram illustrates the fluidic setup for performing a post-column infusion experiment to detect ion suppression zones.

G cluster_LC LC System cluster_Infusion Infusion System cluster_MS Mass Spectrometer lc Mobile Phase & Pump injector Autosampler (Inject Blank Matrix) lc->injector column Analytical Column injector->column tee T-Junction column->tee Column Effluent syringe Syringe Pump (Constant flow of Picoxystrobin Std.) syringe->tee Analyte Infusion esi ESI Source tee->esi Combined Flow ms MS Detector esi->ms

References

Validation & Comparative

Validating Picoxystrobin Analysis: A Comparative Guide to Analytical Methods Utilizing Picoxystrobin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of picoxystrobin is crucial for ensuring product safety and efficacy. This guide provides a comparative overview of analytical methods for the validation of picoxystrobin analysis, with a focus on the application of its deuterated internal standard, Picoxystrobin-d3, to enhance method robustness and accuracy.

This document outlines and compares various analytical techniques, presenting key performance data from validation studies. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your laboratory.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for picoxystrobin quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation data from various studies employing different analytical techniques. The use of an isotopically labeled internal standard like this compound is highly recommended, particularly for mass spectrometry-based methods, to compensate for matrix effects and variations in sample preparation and instrument response.

MethodMatrixLinearity (R²)Recovery (%)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)
GC-ECD Agricultural Products (Apple, Hulled Rice, Mushroom, Pepper, Soybean, Mandarin)0.999864.0 - 98.3< 100.0050.02
GC-MS Oriental Melon0.9998Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC-UV TomatoNot Specified> 80 (implied)< 30.01 (µg/mL)Not Specified
UPLC-MS/MS Pepper FruitNot Specified91 - 1073.7 - 9.60.000036 - 0.0002720.000120 - 0.000910
LC-MS/MS Rat Plasma & Tissues> 0.99 (implied)49.1 - 108.2< 9.9Not Specified0.001 (ng/mL)

Experimental Workflow for Picoxystrobin Analysis using LC-MS/MS with this compound

The following diagram illustrates a typical workflow for the quantitative analysis of picoxystrobin in a given matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Picoxystrobin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., agricultural produce, water) Homogenize Homogenization Sample->Homogenize Spike Spiking with This compound (IS) Homogenize->Spike Extract Extraction (e.g., Acetonitrile) Spike->Extract Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Report Reporting Quant->Report

Figure 1: Workflow for Picoxystrobin Analysis using an Internal Standard.

Detailed Experimental Protocols

Sample Preparation (General Protocol for Agricultural Produce)

This protocol is a generalized procedure based on common extraction and cleanup methods for pesticide residue analysis.

  • Homogenization: A representative portion of the sample (e.g., 10-15 g) is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample. This compound is the deuterium-labeled form of Picoxystrobin and serves as an ideal internal standard for mass spectrometry-based quantification.[1]

  • Extraction: The sample is extracted with a suitable organic solvent, typically acetonitrile.[2][3][4] For instance, 10 mL of the homogenized sample is mixed with 10 mL of acetonitrile and shaken vigorously.[5] Salting-out agents like magnesium sulfate and sodium chloride may be added to induce phase separation.[6]

  • Cleanup: The crude extract is then purified to remove interfering matrix components. Common cleanup techniques include:

    • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent like Florisil, which retains interfering substances while allowing picoxystrobin to elute.[2][3][4]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a dispersive SPE cleanup step where the extract is shaken with a mixture of sorbents such as primary secondary amine (PSA) and magnesium sulfate.[5]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of picoxystrobin.[7]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a modifier like formic acid to improve ionization) is typically employed.[7]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[7]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity and sensitivity.[7] This involves monitoring specific precursor-to-product ion transitions for both picoxystrobin and the internal standard, this compound.

Method Validation Parameters

The analytical method should be validated according to established guidelines (e.g., EPA, SANCO) to ensure its reliability.[8] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank samples.[4]

  • Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrument response. This is typically evaluated over a range of concentrations.[4]

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentration levels.[2]

  • Precision (Repeatability): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[9]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.[2][9]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][8]

By following these guidelines and employing a robust analytical method with an appropriate internal standard, researchers can ensure the generation of high-quality, reliable data for picoxystrobin analysis.

References

Picoxystrobin Analysis: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of fungicides like picoxystrobin is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods for picoxystrobin analysis, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. LC-MS/MS for Picoxystrobin Analysis

FeatureGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wider range of polar and non-polar compounds, including thermally labile ones.
Sample Preparation Often involves solvent extraction followed by a cleanup step like Solid Phase Extraction (SPE).Frequently employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which can be simpler.
Sensitivity Can offer good sensitivity, though some sources suggest it may be preferred for picoxystrobin over LC-MS/MS with electrospray ionization.[1]Generally provides high sensitivity and selectivity, especially with tandem mass spectrometry.
Matrix Effects Can be susceptible to matrix interferences.Can also be affected by matrix effects, but tandem MS helps to mitigate this.
Confirmation Mass spectral data provides confirmation of the analyte.[1]The use of precursor and product ion transitions in MS/MS offers high confidence in identification.[1]

Quantitative Performance Data

The following tables summarize the validation parameters reported in various studies for the analysis of picoxystrobin using GC-MS and LC-MS/MS.

Table 1: GC-MS Method Validation Data for Picoxystrobin Analysis

MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (R²)Reference
Agricultural Products0.0050.0264.0-98.3>0.999[2]
Oriental Melon0.0030.0187.7-101.50.9998

Table 2: LC-MS/MS Method Validation Data for Picoxystrobin Analysis

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
Pepper0.0360-0.2720.120-0.91091-107-[3]
Fruits, Vegetables, Soil<6<1987-112-[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of picoxystrobin using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Solid Phase Extraction (e.g., Florisil) Partitioning->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection GC Injection Evaporation->Injection Separation Gas Chromatography (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Data Data Analysis Detection->Data

Fig. 1: GC-MS Experimental Workflow for Picoxystrobin Analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE (e.g., PSA, C18) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Injection LC Injection Filtration->Injection Separation Liquid Chromatography (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Data Data Analysis Detection->Data

Fig. 2: LC-MS/MS Experimental Workflow for Picoxystrobin Analysis.

Detailed Experimental Protocols

GC-MS Method

This protocol is a generalized procedure based on methodologies reported for the analysis of picoxystrobin in agricultural commodities.

1. Sample Preparation (Solvent Extraction with SPE Cleanup)

  • Extraction: Homogenize a representative sample (e.g., 10 g of fruit or vegetable). Extract the homogenized sample with a suitable solvent such as acetonitrile or acetone.

  • Partitioning: Add sodium chloride to induce phase separation and partition the analytes into the organic layer.

  • Cleanup: Pass the extract through a Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for picoxystrobin are monitored.

LC-MS/MS Method

This protocol is a generalized procedure based on the QuEChERS methodology commonly used for pesticide residue analysis in various matrices.

1. Sample Preparation (QuEChERS)

  • Extraction: Homogenize a representative sample (e.g., 10-15 g). Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the homogenized sample in a centrifuge tube. Shake vigorously.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous layer and solid residues.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a new centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system after filtration.

2. Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of picoxystrobin.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is typically employed.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for picoxystrobin.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for picoxystrobin and monitoring its fragmentation into specific product ions, providing high selectivity and sensitivity.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of picoxystrobin residues. The choice between the two often depends on the specific requirements of the analysis, including the matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

  • GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds. For picoxystrobin, it can provide good sensitivity and is a well-established method.[1]

  • LC-MS/MS offers versatility for a broader range of compounds and often simplifies sample preparation, especially with the use of the QuEChERS method. Its high selectivity and sensitivity make it a popular choice for multi-residue pesticide analysis in complex matrices.[3][5]

For laboratories analyzing a wide variety of pesticides with different chemical properties, LC-MS/MS is often the preferred platform. However, for dedicated picoxystrobin analysis, a well-validated GC-MS method can also provide excellent results. Ultimately, the selection of the analytical technique should be based on a thorough method validation for the specific matrix of interest to ensure accurate and reliable data.

References

A Comparative Guide to Inter-laboratory Analysis of Picoxystrobin Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of picoxystrobin residues in various agricultural matrices. While a formal inter-laboratory comparison study on picoxystrobin is not publicly available, this document synthesizes data from various validation studies to offer a comparative perspective on the performance of commonly employed analytical techniques. The information presented here is intended to assist laboratories in selecting and implementing appropriate methods for picoxystrobin residue analysis, ensuring data accuracy and comparability.

Comparison of Analytical Methodologies

The determination of picoxystrobin residues is predominantly carried out using chromatographic techniques coupled with various detectors. The choice of method often depends on the matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of different analytical methods as reported in scientific literature.

Table 1: Performance of Gas Chromatography (GC) Based Methods for Picoxystrobin Residue Analysis

Analytical TechniqueMatrixRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Citation
GC-ECDAgricultural Products (apple, hulled rice, mushroom, pepper, soybean, mandarin)64.0 - 98.3< 100.0050.02[1]
GC-µECDOriental Melon87.7 - 101.53.5 - 9.60.0030.01[2]
GC-MSAgricultural Products (apple, hulled rice, mushroom, pepper, soybean, mandarin)64.0 - 98.3< 100.0050.02[1]
GC-MSOriental Melon (Confirmation)----[2]

Table 2: Performance of Liquid Chromatography (LC) Based Methods for Picoxystrobin Residue Analysis

Analytical TechniqueMatrixRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Citation
UPLC-MS/MSPepper Fruit91 - 1073.7 - 9.60.0360 - 0.2720.120 - 0.910[3][4]
HPLC-MS/MSPeanut and Soil79 - 1143 - 12-0.005 (Peanut Kernels)[5]

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of picoxystrobin residues. Specific parameters may need to be optimized based on the laboratory's equipment and the specific matrix being analyzed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: A representative sample of the matrix is homogenized.

  • Extraction: A subsample (typically 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components.

  • Centrifugation and Final Extract: The tube is centrifuged, and the final extract is collected for instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is another common technique for sample cleanup.[1][2]

  • Extraction: The homogenized sample is extracted with a suitable solvent (e.g., acetonitrile).[1][2]

  • Partitioning: The extract may be partitioned with a salt solution to remove water-soluble interferences.[1]

  • SPE Cleanup: The extract is passed through an SPE cartridge (e.g., Florisil) to retain interfering substances while allowing the analyte of interest to pass through or be selectively eluted.

  • Elution: Picoxystrobin is eluted from the cartridge with an appropriate solvent.

  • Concentration: The eluate is concentrated and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis
  • Injector: Split/splitless injector.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Detector:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

    • Mass Spectrometer (MS): Provides mass spectral data for confirmation of the analyte's identity.

  • Column: A sub-2 µm particle size column for high-resolution separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for picoxystrobin.

  • Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (QuEChERS or SPE) Extraction->Cleanup GC Gas Chromatography (GC-ECD / GC-MS) Cleanup->GC LC Liquid Chromatography (UPLC-MS/MS) Cleanup->LC Quantification Quantification GC->Quantification Confirmation Confirmation GC->Confirmation LC->Quantification LC->Confirmation Report Reporting Quantification->Report Confirmation->Report

Caption: General workflow for picoxystrobin residue analysis.

method_comparison cluster_gc Gas Chromatography (GC) cluster_lc Liquid Chromatography (LC) GC_ECD GC-ECD Good Sensitivity Cost-Effective GC_MS GC-MS High Specificity Confirmatory UPLC_MSMS UPLC-MS/MS High Sensitivity & Specificity Suitable for Complex Matrices Picoxystrobin Picoxystrobin Residue Analysis Picoxystrobin->GC_ECD Volatility Required Picoxystrobin->GC_MS Volatility Required Picoxystrobin->UPLC_MSMS Polarity Dependent

References

A Head-to-Head Battle of Internal Standards: Cross-Validating Picoxystrobin-d3 for Enhanced Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and crop protection, the precise quantification of active ingredients like the fungicide Picoxystrobin is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, directly impacting the reliability of residue analysis, pharmacokinetic studies, and quality control. This guide provides a comprehensive comparison of Picoxystrobin-d3, a deuterated internal standard, with a conventional alternative, Diphenylamine, supported by experimental data and detailed protocols.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in mass spectrometry, effectively compensating for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is theoretically the gold standard for mass spectrometry-based methods as it is chemically identical to the analyte, differing only in isotopic composition. This guide delves into the practical implications of this choice.

Performance Under the Microscope: this compound vs. Diphenylamine

The selection of an internal standard hinges on its ability to ensure accuracy and precision. Below is a summary of performance data for analytical methods utilizing either this compound (in LC-MS/MS) or Diphenylamine (in HPLC-UV).

Table 1: Method Performance Comparison for Picoxystrobin Analysis

ParameterPicoxystrobin with this compound (LC-MS/MS)Picoxystrobin with Diphenylamine (HPLC-UV)[1]
Linearity (R²) >0.99Not explicitly stated, but method relies on response ratio
Accuracy (Recovery %) Typically 70-120%Not explicitly stated
Precision (RSD %) <20%Not explicitly stated
Limit of Quantification (LOQ) 0.01 mg/kgNot explicitly stated

Note: The data for the LC-MS/MS method with this compound is based on general performance criteria for pesticide residue analysis using this technique, as specific validation reports for this exact analyte-internal standard pair were not publicly available. The data for the HPLC-UV method with Diphenylamine is derived from a detailed analytical procedure.[1]

The 'Why' Behind the Data: A Look at the Methodologies

The choice of internal standard is intrinsically linked to the analytical technique employed. Here, we detail the experimental protocols for both an HPLC-UV method using Diphenylamine and a conceptual LC-MS/MS method where this compound would be the ideal internal standard.

Experimental Protocol 1: Picoxystrobin Analysis using HPLC-UV with Diphenylamine Internal Standard[1]

This method is suitable for the quantification of Picoxystrobin in technical materials.

1. Preparation of Internal Standard Solution (Diphenylamine):

  • Accurately weigh 13.0 g of Diphenylamine into a 1000-ml volumetric flask.

  • Dissolve in 500 ml of Acetonitrile and sonicate until fully dissolved.

  • Make up the volume to 1000 ml with Acetonitrile.

2. Preparation of Standard Solution:

  • Accurately weigh approximately 20 mg of Picoxystrobin analytical reference standard into a 25-ml volumetric flask.

  • Add 2 ml of the internal standard solution and 20 ml of Acetonitrile.

  • Sonicate for 10 minutes to dissolve the material.

  • Dilute to volume with Acetonitrile (Standard Stock Solution A).

  • Dilute 2.0 ml of Standard Stock Solution A to 10.0 ml with Acetonitrile (Standard Solution B).

3. Preparation of Sample Solution:

  • Accurately weigh approximately 20 mg of the Picoxystrobin technical material into a 25-ml volumetric flask.

  • Add 2 ml of the internal standard solution and 20 ml of Acetonitrile.

  • Sonicate for 10 minutes to dissolve the material.

  • Dilute to volume with Acetonitrile (Sample solution A).

  • Dilute 2.0 ml of Sample solution A to 10.0 ml with Acetonitrile (Sample Solution B).

4. Chromatographic Conditions:

  • Instrument: Shimadzu liquid chromatograph LC-10AT VP with UV Detector SPD 10A VP.

  • Column: Perfectsil C-8, 4.6 X 250mm stainless steel column.

  • Mobile Phase: 50% Acetonitrile: 50% water, with the pH of the water adjusted to 2.5 using orthophosphoric acid.

  • Detector Wavelength: 245 nm.

  • Flow Rate: 1.5 ml/min.

  • Injection Volume: 10 µl.

5. Quantification:

  • The weight percent of Picoxystrobin is determined by comparing the response ratio of the peak area of Picoxystrobin to that of the internal standard in the sample and standard solutions.

Experimental Protocol 2: Conceptual Picoxystrobin Analysis using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the analysis of Picoxystrobin in complex matrices (e.g., agricultural products, environmental samples) where a deuterated internal standard is highly advantageous.

1. Preparation of Internal Standard Spiking Solution (this compound):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/ml.

  • Prepare a working spiking solution by diluting the stock solution to a concentration of 1 µg/ml.

2. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Weigh 10 g of the homogenized sample into a 50 ml centrifuge tube.

  • Add 10 ml of acetonitrile and the internal standard spiking solution (e.g., 100 µl of 1 µg/ml this compound).

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.

  • Centrifuge the sample.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • Transfer the cleaned extract for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Picoxystrobin transition: e.g., m/z 368.1 → 145.1

    • This compound transition: e.g., m/z 371.1 → 148.1

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Picoxystrobin to the peak area of this compound against the concentration of the calibration standards. The concentration of Picoxystrobin in the sample is then determined from this curve.

Visualizing the Workflow and Logic

To better understand the role of the internal standard in the analytical process, the following diagrams illustrate the experimental workflow and the underlying principle of internal standard-based quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix HPLC_LCMS HPLC or LC-MS/MS Sample->HPLC_LCMS Standard Calibration Standards Standard->HPLC_LCMS IS Internal Standard (this compound or Diphenylamine) IS->Sample IS->Standard Detector Detector (UV or MS/MS) HPLC_LCMS->Detector Integration Peak Area Integration Detector->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

logical_relationship cluster_d3 Isotopic Internal Standard Method cluster_non_deuterated Non-Isotopic Internal Standard Method Analyte Analyte (Picoxystrobin) Instrument Analytical Instrument (LC-MS/MS or HPLC-UV) Analyte->Instrument Analyte->Instrument IS Internal Standard (this compound) IS->Instrument NonDeuterated_IS Non-Isotopic IS (Diphenylamine) NonDeuterated_IS->Instrument Ratio_d3 Area Ratio (Analyte / IS-d3) Instrument->Ratio_d3 Ratio_NonDeuterated Area Ratio (Analyte / Non-Isotopic IS) Instrument->Ratio_NonDeuterated Result_d3 Accurate & Precise Result Ratio_d3->Result_d3 Result_NonDeuterated Potentially Less Accurate Result Ratio_NonDeuterated->Result_NonDeuterated

Caption: Logical flow of quantification with isotopic vs. non-isotopic internal standards.

Conclusion: The Clear Advantage of this compound

While the HPLC-UV method using Diphenylamine as an internal standard is a valid approach for determining the purity of Picoxystrobin technical material, its applicability to complex matrices and trace-level residue analysis is limited. For researchers requiring the highest level of accuracy and reliability, especially when dealing with variable sample matrices, the use of a deuterated internal standard like this compound in conjunction with LC-MS/MS is unequivocally superior.

References

Comparative study of different strobilurin fungicide detection methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of strobilurin fungicides in agriculture necessitates robust and reliable detection methods to ensure food safety and monitor environmental impact. This guide provides a comparative overview of the most common analytical techniques used for the detection of strobilurin fungicides, offering insights into their performance, experimental protocols, and underlying principles.

Performance Comparison of Detection Methods

The selection of an appropriate detection method for strobilurin fungicides depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-UVGC-MSELISA
Limit of Detection (LOD) 0.002 - 0.01 mg/kg[1]0.002 - 0.015 mg/kg[2][3]~2.28 µg/mL (IC50)[4][5]
Limit of Quantification (LOQ) 0.03 - 0.05 mg/kg[1]0.019 - 0.025 mg/kg[2][3]Not typically defined
Recovery Rate (%) 90 - 97%[1]76.29 - 112%[2][3]90.12 - 103.65%[4][5]
Relative Standard Deviation (RSD) < 3%[1]0.7 - 12.2%[2]4.5 - 11.2%[4][5]
Analysis Time ModerateLongShort
Cost ModerateHighLow
Specificity GoodHighModerate to High

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides act by inhibiting the mitochondrial respiration in fungi.[6][7][8] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[9][10][11] This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal death.[6][7][11]

Strobilurin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibits Qo site

Inhibition of the mitochondrial electron transport chain by strobilurin fungicides.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections outline the key steps for the QuEChERS sample preparation method and the subsequent analysis by HPLC-UV, GC-MS, and ELISA.

QuEChERS Sample Preparation Workflow

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[12]

QuEChERS_Workflow Start Homogenized Sample (10-15g) Extraction Add Acetonitrile & Internal Standard Shake Vigorously (1 min) Start->Extraction Salts Add MgSO4 & Buffering Salts (e.g., Sodium Acetate/Citrate) Shake Vigorously (1 min) Extraction->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Supernatant Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE Dispersive Solid-Phase Extraction (d-SPE) Add MgSO4 & Sorbent (e.g., PSA) Vortex Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis Analysis by GC-MS or HPLC Final_Extract->Analysis

A typical workflow for the QuEChERS sample preparation method.

1. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[13]

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add magnesium sulfate and buffering salts (e.g., sodium acetate or sodium citrate).[13]

  • Shake vigorously for 1 minute.

  • Centrifuge the tube.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing magnesium sulfate and a sorbent material like Primary Secondary Amine (PSA) to remove interfering matrix components.

  • Vortex the tube.

  • Centrifuge the tube.

  • The resulting supernatant is the final extract ready for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • An HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.[14][15]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v) is commonly used.[1][15]

  • Flow Rate: Typically around 1.0 mL/min.[1][15]

  • Column Temperature: Maintained at approximately 30-40°C.[1][14]

  • Injection Volume: 20 µL.[1][14]

  • Detection Wavelength: Set between 210-240 nm, depending on the specific strobilurin fungicide being analyzed.[1][14]

Quantification:

  • Quantification is typically performed using an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem mass spectrometer).

Chromatographic Conditions:

  • Injection: Splitless injection is commonly used.

  • Carrier Gas: Helium or hydrogen.

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).

  • Temperature Program: An optimized temperature gradient is used to separate the target analytes.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For tandem MS, Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[2]

Quantification:

  • Quantification is performed using an external standard method, often with matrix-matched standards to compensate for matrix effects.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to the target strobilurin fungicide. A common format is the competitive ELISA.

General Protocol (Indirect Competitive ELISA):

  • Coating: Microtiter plate wells are coated with a strobilurin-protein conjugate (coating antigen).

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Competition: The sample extract (containing the strobilurin fungicide) and a specific primary antibody are added to the wells. The free strobilurin in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Washing: The plate is washed again.

  • Substrate Addition: A substrate for the enzyme is added, which produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the strobilurin fungicide in the sample.

Conclusion

The choice of a suitable detection method for strobilurin fungicides is a critical decision for any analytical laboratory. Chromatographic methods like HPLC-UV and GC-MS offer high selectivity and sensitivity, making them ideal for confirmatory analysis and regulatory compliance. The QuEChERS sample preparation method provides an efficient and effective way to extract strobilurins from complex matrices prior to chromatographic analysis. Immunoassays such as ELISA, on the other hand, are excellent tools for rapid screening of a large number of samples due to their high throughput and lower cost. A thorough understanding of the principles, performance characteristics, and experimental protocols of each method is essential for researchers and professionals to make informed decisions and ensure the accuracy and reliability of their analytical results.

References

A Comparative Guide to the QuEChERS Method for Picoxystrobin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, the accurate and precise quantification of pesticide residues is paramount. Picoxystrobin, a widely used fungicide, is frequently monitored in various agricultural products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for this analysis due to its simplicity and efficiency. This guide provides a comprehensive comparison of the QuEChERS method with a traditional Solid-Phase Extraction (SPE) based method for the determination of picoxystrobin, supported by experimental data.

Performance Comparison: QuEChERS vs. Solid-Phase Extraction

The efficacy of an analytical method is determined by its accuracy (recovery) and precision (relative standard deviation - RSD). Below is a summary of the performance data for both the QuEChERS method and a conventional SPE method for picoxystrobin analysis across various matrices.

MethodMatrixAnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
QuEChERS Peanut KernelsPicoxystrobin0.01, 0.05, 0.579 - 1143 - 12
Peanut SeedlingPicoxystrobin0.01, 0.05, 0.579 - 1143 - 12
Peanut ShellPicoxystrobin0.01, 0.05, 0.579 - 1143 - 12
Peanut StalkPicoxystrobin0.01, 0.05, 0.579 - 1143 - 12
SoilPicoxystrobin0.01, 0.05, 0.579 - 1143 - 12
WatermelonPicoxystrobin0.001, 0.01, 0.189.4 - 102.6Not Specified
Pepper FruitPicoxystrobinNot Specified91 - 1073.7 - 9.6
SPE Oriental MelonPicoxystrobin0.01, 0.1, 2.087.7 - 101.53.5 - 9.6
Agricultural Products (Apple, Hulled Rice, Mushroom, Pepper, Soybean, Mandarin)Picoxystrobin0.02, 0.05, 0.564.0 - 98.3< 10

Note: The data presented for the QuEChERS and SPE methods are derived from different studies and matrices. A direct, one-to-one comparison in the same matrix was not available in the reviewed literature.

The QuEChERS method generally demonstrates excellent accuracy, with recovery values consistently falling within the acceptable range of 70-120% for pesticide residue analysis.[1][2][3] The precision of the QuEChERS method is also high, with RSD values typically below 15%.[1][2] The alternative SPE method also shows good performance, with satisfactory recovery and precision.[4][5]

While both methods provide reliable results, the QuEChERS approach is often favored for its speed and reduced solvent consumption.[5] Traditional SPE can be more time-consuming and require larger volumes of organic solvents.[4][5] However, some studies suggest that for certain complex matrices or when using conventional detectors like GC-ECD, a well-optimized SPE method might provide a cleaner extract.

Experimental Protocols

QuEChERS Method for Picoxystrobin in Peanut and Soil

This protocol is a modified version of the QuEChERS method for the analysis of picoxystrobin residues.[1][6]

1. Sample Preparation:

  • Homogenize a representative sample of the matrix (e.g., peanut kernels, soil).

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if necessary.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For highly pigmented samples, 50 mg of graphitized carbon black (GCB) can also be added.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 2 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for analysis by a suitable instrument, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Solid-Phase Extraction (SPE) Method for Picoxystrobin in Agricultural Products

This protocol describes a traditional SPE cleanup method for picoxystrobin analysis.[4][5]

1. Sample Preparation:

  • Homogenize a representative sample of the agricultural product.

2. Extraction:

  • Weigh 20 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously.

  • Add 5 g of NaCl to induce phase separation.

  • Shake and centrifuge.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a Florisil SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of n-hexane through it.

  • Load an aliquot of the acetonitrile extract onto the cartridge.

  • Elute the picoxystrobin from the cartridge with a suitable solvent, such as a mixture of acetone and n-hexane.

4. Analysis:

  • The eluate is then concentrated and analyzed, typically by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[4][5]

Workflow Visualization

Below is a graphical representation of the general workflow for the QuEChERS method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer AddSorbents 7. Add d-SPE Sorbents (MgSO4, PSA) Transfer->AddSorbents Vortex 8. Vortex AddSorbents->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. Instrumental Analysis (e.g., HPLC-MS/MS) Centrifuge2->Analysis

References

Navigating Picoxystrobin Analysis: A Guide to Method Validation Under SANCO Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of validated analytical methods for the fungicide picoxystrobin, with a focus on adherence to SANCO guidelines for pesticide residue analysis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most appropriate analytical strategy.

Picoxystrobin, a broad-spectrum strobilurin fungicide, is widely used in agriculture to protect crops from fungal diseases.[1][2][3] Its detection and quantification in various matrices such as agricultural products, soil, and water are crucial for ensuring food safety and monitoring environmental impact. The European Union's SANCO (now DG SANTE) guidelines provide a rigorous framework for the validation of analytical methods for pesticide residues, ensuring data quality and comparability across laboratories.[4][5][6][7][8][9]

Comparative Analysis of Analytical Methods

Several analytical techniques have been developed and validated for the determination of picoxystrobin residues. The most common methods include Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or tandem mass spectrometry (MS/MS) detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation.

Below is a summary of validation data for different methods, benchmarked against the general requirements of SANCO guidelines, which typically require recoveries in the 70-120% range with a relative standard deviation (RSD) of ≤20%.[10]

Analytical MethodMatrixLinearity (R²)Recovery (%)Precision (RSD %)LOQ (mg/kg)LOD (mg/kg)Reference
GC-ECD/MS Agricultural Products (apple, hulled rice, mushroom, pepper, soybean, mandarin)0.999 (GC-ECD)64.0 - 98.3< 100.020.005[11][12]
GC-μECD/MS Oriental Melon> 0.9985.9 - 98.82.5 - 6.90.020.005[1]
HPLC-UV Tomato> 0.9990 - 97< 30.050.01[13]
HPLC-MS/MS Peanut and Soil> 0.9979 - 1143 - 120.01 (spiked)Not Reported[14]
UPLC-MS/MS PepperNot explicitly stated, but method validated84.1 - 106.23.5 - 9.80.010.004[15]
HPLC/ESI-MS/MS Pond WaterNot explicitly stated, but method validated93.8 - 1013.5 - 4.10.1 µg/LNot Reported[16]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key techniques.

Gas Chromatography (GC-ECD/MS) for Agricultural Products
  • Extraction: Samples are extracted with acetonitrile.

  • Partitioning: The extract is partitioned with saline water.

  • Cleanup: A Florisil solid-phase extraction (SPE) cartridge is used for cleanup.

  • Analysis: The final extract is analyzed by GC-ECD for quantification and GC-MS for confirmation.[11][12]

High-Performance Liquid Chromatography (HPLC-UV) for Tomatoes
  • Extraction and Cleanup: A matrix solid-phase dispersion (MSPD) technique is employed. 1.0 g of tomato sample is blended with 1.0 g of C18 sorbent. The mixture is then eluted with 20 mL of ethyl acetate-dichloromethane (1:1, v/v).

  • Analysis: The eluate is analyzed by HPLC with UV detection.[13]

HPLC-MS/MS for Peanut and Soil (QuEChERS Method)
  • Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is used for sample preparation. This typically involves extraction with acetonitrile and partitioning with salts like magnesium sulfate and sodium chloride.

  • Cleanup: Dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and other sorbents is used to remove interferences.

  • Analysis: The final extract is analyzed by HPLC-MS/MS.[14]

Visualizing the Method Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the method validation process for picoxystrobin analysis according to SANCO guidelines.

SANCO_Validation_Workflow cluster_prep Method Development & Scoping cluster_validation Method Validation Parameters (SANCO) cluster_decision Performance Assessment cluster_outcome Outcome start Define Analyte (Picoxystrobin) & Matrices method_select Select Analytical Technique (GC, HPLC, etc.) start->method_select protocol_dev Develop Extraction & Cleanup Protocol method_select->protocol_dev linearity Linearity & Working Range protocol_dev->linearity accuracy Accuracy (Recovery) protocol_dev->accuracy precision Precision (Repeatability & Reproducibility, RSD) protocol_dev->precision loq Limit of Quantification (LOQ) protocol_dev->loq lod Limit of Detection (LOD) protocol_dev->lod specificity Specificity / Selectivity protocol_dev->specificity criteria_check Compare with SANCO Criteria (e.g., Recovery 70-120%, RSD <= 20%) linearity->criteria_check accuracy->criteria_check precision->criteria_check loq->criteria_check lod->criteria_check specificity->criteria_check decision Method Fit for Purpose? criteria_check->decision routine_use Implement for Routine Analysis decision->routine_use Yes method_redev Method Redevelopment/Optimization decision->method_redev No method_redev->protocol_dev Method_Selection_Logic cluster_params Key Decision Parameters cluster_methods Potential Analytical Methods cluster_choice Method Choice start Analytical Requirement Definition matrix Sample Matrix (e.g., High Fat, High Water) start->matrix sensitivity Required Sensitivity (LOQ) start->sensitivity throughput Sample Throughput start->throughput instrumentation Available Instrumentation start->instrumentation gc_ms GC-MS(/MS) matrix->gc_ms Volatile, Thermally Stable lc_ms LC-MS/MS matrix->lc_ms Non-volatile, Thermally Labile sensitivity->gc_ms Moderate to High sensitivity->lc_ms High hplc_uv HPLC-UV sensitivity->hplc_uv Lower throughput->lc_ms High (with automation) instrumentation->gc_ms instrumentation->lc_ms instrumentation->hplc_uv final_choice Optimal Validated Method gc_ms->final_choice lc_ms->final_choice hplc_uv->final_choice

References

Picoxystrobin Calibration: A Comparative Guide to Linearity and Range in Strobilurin Fungicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing accurate and reliable analytical methods is paramount. This guide provides a comparative evaluation of the linearity and range of calibration curves for the strobilurin fungicide, picoxystrobin, alongside its common alternatives: azoxystrobin, pyraclostrobin, and trifloxystrobin. The data presented is compiled from various studies employing diverse analytical techniques, offering a comprehensive overview for method development and validation.

This comparison aims to assist in the selection of appropriate analytical methodologies and to provide a baseline for performance expectations when quantifying these fungicides in various matrices. The linearity of a calibration curve, represented by the coefficient of determination (R²), is a critical parameter indicating the direct proportionality between the analyte concentration and the instrument's response. The calibration range defines the concentration interval over which this linearity is maintained.

Comparative Analysis of Calibration Parameters

The following table summarizes the linearity and calibration range for picoxystrobin and its alternatives as reported in various scientific studies. The data highlights the performance of different analytical methods, including Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FungicideAnalytical MethodMatrixLinearity (R²)Calibration Range
Picoxystrobin HPLC-UVTomato1.00000.01 - 2.0 µg/mL[1]
GC-MSBaby FoodNot specifiedNot specified
LC-MS/MSWheat0.9900 - 0.9978Not specified[2]
GC-ECDAgricultural ProductsNot specified0.1 - 5 mg/L
Azoxystrobin HPLC-UVTomato0.99980.01 - 2.0 µg/mL[1]
GC-MSBaby FoodNot specifiedNot specified
LC-MS/MSWheat0.9900 - 0.9978Not specified[2]
HPLC-DADPlant Protection Products0.996 - 0.997Not specified[3][4][5]
Pyraclostrobin HPLC-UVTomato0.99990.01 - 2.0 µg/mL[1]
GC-MSBaby FoodNot specifiedNot specified
LC-MS/MSWheat0.9900 - 0.9978Not specified[2]
Trifloxystrobin HPLC-UVTomato0.99980.01 - 2.0 µg/mL[1]
GC-MSBaby FoodNot specifiedNot specified
LC-MS/MSWheat0.9900 - 0.9978Not specified[2]
HPLC-DADPlant Protection Products0.996 - 0.997Not specified[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for establishing calibration curves for strobilurin fungicides based on the reviewed literature. Specific parameters may need to be optimized for different instruments and matrices.

Sample Preparation (General)

For food and agricultural samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction and cleanup. This typically involves:

  • Homogenization of the sample.

  • Extraction with an organic solvent (e.g., acetonitrile).

  • Partitioning with salts (e.g., magnesium sulfate, sodium chloride).

  • Dispersive solid-phase extraction (d-SPE) for cleanup using sorbents like primary secondary amine (PSA) to remove interfering matrix components.

Calibration Standard Preparation
  • Stock Solution: Prepare a stock solution of the analytical standard for each fungicide (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range. The concentrations should be appropriate for the expected sample concentrations and the sensitivity of the analytical instrument. For instance, a common range for HPLC-UV analysis is 0.01 to 2.0 µg/mL.[1]

Instrumental Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: A wavelength around 240 nm is often used for the simultaneous detection of multiple strobilurins.[1]

  • Injection Volume: Typically 10-20 µL.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column such as a DB-5ms or HP-5ms is frequently used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is common for trace analysis.

  • Temperature Program: An optimized temperature ramp is crucial for the separation of the fungicides.

  • MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for strobilurins.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

Experimental Workflow for Calibration Curve Evaluation

The following diagram illustrates the general workflow for establishing and evaluating the linearity and range of a calibration curve for a fungicide like picoxystrobin.

G cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of Picoxystrobin Standard B Prepare Serial Dilutions (Working Standards) A->B D Prepare Matrix-Matched Calibration Standards B->D C Prepare Blank Matrix Extract C->D E Inject Standards into Analytical Instrument (e.g., LC-MS/MS) D->E F Acquire Instrument Response (Peak Area or Height) E->F G Plot Response vs. Concentration F->G H Perform Linear Regression Analysis G->H I Determine Linearity (R²) and Calibration Range H->I

Caption: Experimental workflow for calibration curve evaluation.

This guide provides a foundational comparison for the analytical calibration of picoxystrobin and other key strobilurin fungicides. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to perform in-house validation to ensure the chosen method is fit for their specific application.

References

Determining Picoxystrobin's Detection and Quantification Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) is paramount for method validation and ensuring reliable data. This guide provides a comparative overview of analytical methods for the strobilurin fungicide, picoxystrobin, with a focus on its LOD and LOQ in various matrices. Experimental data from peer-reviewed studies are presented to offer a clear comparison with alternative fungicides.

Performance Comparison of Analytical Methods

The determination of picoxystrobin residues is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods, each offering distinct advantages in sensitivity and selectivity.

The selection of the analytical method often depends on the matrix being analyzed and the required sensitivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has been successfully applied for the extraction of picoxystrobin from various agricultural products.

Below is a summary of reported LOD and LOQ values for picoxystrobin and other comparator fungicides using different analytical methods and in various sample matrices.

Table 1: Limit of Detection (LOD) and Quantification (LOQ) of Picoxystrobin

MatrixAnalytical MethodLODLOQReference
Agricultural ProductsGC-ECD & GC-MS0.005 mg/kg0.02 mg/kg[1]
Oriental MelonGC-ECD & GC-MS0.003 mg/kg0.01 mg/kg[2]
PepperUPLC-MS/MS0.0360-0.272 µg/kg0.120-0.910 µg/kg
Chinese HerbsLC-MS/MS-2 µg/kg[3]
Fruits, Vegetables, SoilGC-MS/MS<0.006 µg/kg<0.019 µg/kg[4]

Table 2: Comparative LOD and LOQ of Other Strobilurin Fungicides

FungicideMatrixAnalytical MethodLODLOQReference
AzoxystrobinFruits, Vegetables, SoilGC-MS/MS<0.006 µg/kg<0.019 µg/kg[4]
PyraclostrobinPepperUPLC-MS/MS0.0360-0.272 µg/kg0.120-0.910 µg/kg
TrifloxystrobinFruits, Vegetables, SoilGC-MS/MS<0.006 µg/kg<0.019 µg/kg[4]
Kresoxim-methylFruits, Vegetables, SoilGC-MS/MS<0.006 µg/kg<0.019 µg/kg[4]
DimoxystrobinChinese HerbsLC-MS/MS-2 µg/kg[3]

Table 3: Comparative LOD and LOQ of Non-Strobilurin Fungicides

Fungicide ClassFungicideMatrixAnalytical MethodLODLOQReference
TriazoleTebuconazoleWaterLC-MS/MS0.025 ng/mL0.05 ng/mL[5]
TriazolePenconazoleWaterGC-MS0.3 µg/L1 µg/L[6]
BenzimidazoleCarbendazimVegetablesHPLC-UV0.003 mg/kg0.030 mg/kg[7]
BenzimidazoleThiabendazoleSwine MuscleLC-MS/MS<6 µg/kg<10 µg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the analysis of picoxystrobin using GC-MS and UPLC-MS/MS.

Protocol 1: Picoxystrobin Analysis by GC-MS in Agricultural Products

This method is adapted from a validated procedure for the determination of picoxystrobin in various agricultural commodities[1].

1. Sample Preparation (Acetonitrile Extraction and Florisil Cleanup)

  • Extraction: Homogenize 20 g of the sample with 100 mL of acetonitrile.

  • Partitioning: Add 10 g of sodium chloride and shake vigorously.

  • Cleanup: Pass the acetonitrile extract through a Florisil solid-phase extraction (SPE) cartridge.

  • Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): 145, 173, 303, 335.

Protocol 2: Picoxystrobin Analysis by UPLC-MS/MS in Pepper

This protocol is based on a method for the simultaneous analysis of picoxystrobin and its metabolite in pepper [].

1. Sample Preparation (Modified QuEChERS)

  • Extraction: Homogenize 10 g of the pepper sample with 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Extract: Centrifuge and filter the supernatant before UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for picoxystrobin and any metabolites of interest are monitored.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE or d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (GC or UPLC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection SignalNoise Signal-to-Noise Ratio (S/N) Calculation Detection->SignalNoise LOD_Calc LOD Determination (S/N = 3) SignalNoise->LOD_Calc LOQ_Calc LOQ Determination (S/N = 10 or lowest validated level) SignalNoise->LOQ_Calc

Caption: Workflow for LOD and LOQ Determination.

Analytical_Method_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_uplcmsms Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Picoxystrobin Picoxystrobin Analysis cluster_gcms cluster_gcms Picoxystrobin->cluster_gcms cluster_uplcmsms cluster_uplcmsms Picoxystrobin->cluster_uplcmsms GC_LOD LOD: ~0.003-0.005 mg/kg GC_LOQ LOQ: ~0.01-0.02 mg/kg GC_Adv Advantages: - Robust - Good for volatile compounds GC_Disadv Disadvantages: - May require derivatization - Less suitable for thermolabile compounds LC_LOD LOD: ~0.036-0.272 µg/kg LC_LOQ LOQ: ~0.120-0.910 µg/kg LC_Adv Advantages: - High sensitivity and selectivity - Suitable for non-volatile and thermolabile compounds LC_Disadv Disadvantages: - Matrix effects can be more pronounced

Caption: Comparison of GC-MS and UPLC-MS/MS for Picoxystrobin.

References

A Comparative Analysis of Picoxystrobin and Other Leading Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of picoxystrobin with other widely used fungicides, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these compounds in controlling key plant pathogens.

Introduction to Picoxystrobin and Strobilurin Fungicides

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoI).[1] Like other strobilurins such as azoxystrobin and pyraclostrobin, picoxystrobin acts by inhibiting mitochondrial respiration in fungi, a crucial process for their growth and reproduction.[1][2][3] This is achieved by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[4][5][6] This specific mode of action is highly effective but also carries a risk of resistance development, making it essential to use these fungicides in rotation or combination with other modes of action.[2][6]

Key Properties of Picoxystrobin

Picoxystrobin exhibits both preventive and curative properties and is characterized by its systemic and translaminar movement within the plant.[7] It is used to control a wide range of diseases in crops like cereals, soybeans, fruits, and vegetables.[1][8]

Comparative Efficacy Data

The following tables summarize quantitative data from various field trials, comparing the efficacy of picoxystrobin with other fungicides against significant plant diseases.

Table 1: Control of Asian Soybean Rust (Phakopsora pachyrhizi)
Fungicide TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Control Efficiency (%)Yield ( kg/ha )Reference
Untreated Control-36.6-1855[9]
Picoxystrobin + Cyproconazole60 + 241.895.12697[9]
Azoxystrobin + Benzovindiflupyr60 + 300.997.52901[9]
Trifloxystrobin + Prothioconazole75 + 87.51.595.92831[9]
Pyraclostrobin + Epoxiconazole66.5 + 252.194.32754[9]
Table 2: Control of Wheat Foliar Diseases (Stagonospora nodorum and Pyrenophora tritici-repentis)
Fungicide TreatmentArea Under Disease Progress Curve (AUDPC) - 2003AUDPC - 2004Yield (t/ha) - 2003Yield (t/ha) - 2004Reference
Untreated Control108912654.155.21[10]
Picoxystrobin3874515.487.15[10]
Kresoxim-methyl + Epoxiconazole + Fenpropimorph4124875.417.02[10]
Trifloxystrobin + Propiconazole3984655.527.11[10]
Azoxystrobin4214985.396.98[10]
Pyraclostrobin + Epoxiconazole3544125.687.34[10]
Epoxiconazole (triazole)4355115.316.89[10]
Propiconazole (triazole)4985875.126.72[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of the experimental protocols used in the cited studies.

Protocol for Asian Soybean Rust Efficacy Trial
  • Experimental Design : Randomized complete block design with four replications.[1][9]

  • Plot Size : Plots consisted of 8 sowing lines of 5 meters in length, with a useful area of 5.4 m².[9]

  • Cultivar and Sowing : Soybean cultivar M6410 was used with a spacing of 0.45 m between lines, aiming for a final population of 290,000 plants per hectare.[9]

  • Fungicide Application : Applications were carried out using a backpack sprayer with constant pressure (CO2), equipped with AIXR 110015 spray tips. The spray volume was 200 L/ha.[1][9] Applications were made at specific soybean growth stages (e.g., V8, R1, R4).[9]

  • Disease Assessment : The severity of Asian soybean rust was evaluated by determining the percentage of leaf area with symptoms, using a standard diagrammatic scale. Evaluations were performed at set intervals after the first fungicide application.[1] Control efficiency was calculated based on the final severity data.[1]

  • Yield Measurement : Soybeans were harvested manually from the useful area of each plot. After threshing and cleaning, the grain moisture was determined and adjusted to 13%. The final yield was expressed in kg/ha .[1]

Protocol for Wheat Foliar Disease Efficacy Trial
  • Experimental Design : A randomized, complete block design with four replications was used on an existing stand of winter wheat.[11]

  • Fungicide Application : Fungicides were applied using a tractor-mounted boom sprayer. Application timings corresponded to specific growth stages (e.g., Feekes growth stage 6 for the first application and Feekes growth stage 9 for the second).[11] Different nozzle types and water volumes were used for vegetative and heading stage applications.[11]

  • Disease Assessment : Foliar disease severity was assessed on the upper three leaves (flag leaf, F-1, F-2) at different growth stages. The Area Under the Disease Progress Curve (AUDPC) was calculated from these assessments to represent the total disease pressure over the season.[10]

  • Yield and Grain Quality : The trial was harvested using a combine equipped with a system to measure grain weight, test weight, and moisture.[11]

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the mode of action of QoI fungicides and a typical experimental workflow for fungicide efficacy trials.

QoI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_III Complex III (Cytochrome bc1) cluster_etc Electron Transport Chain cluster_inhibition Qo_site Qo Site Cytochrome_c Cytochrome c Qo_site->Cytochrome_c e- Qi_site Qi Site Complex_I Complex I Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_IV Complex IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient Ubiquinone->Qo_site e- Cytochrome_c->Complex_IV e- Picoxystrobin Picoxystrobin (QoI Fungicide) Picoxystrobin->Qo_site BLOCKS ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mode of action of Picoxystrobin (a QoI fungicide) inhibiting the fungal electron transport chain.

Fungicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection cluster_analysis Data Analysis design Randomized Block Design planting Crop Planting design->planting plots Plot Establishment planting->plots timing Application at Specific Growth Stage(s) plots->timing application Fungicide Application (Picoxystrobin vs. Others vs. Control) timing->application disease_rating Disease Severity Assessment (e.g., % leaf area) application->disease_rating yield_data Harvest and Yield Measurement application->yield_data stat_analysis Statistical Analysis (e.g., ANOVA, Tukey's Test) disease_rating->stat_analysis yield_data->stat_analysis efficacy_calc Efficacy Calculation (% Control, AUDPC) stat_analysis->efficacy_calc conclusion conclusion efficacy_calc->conclusion Comparative Efficacy Determination

Caption: General experimental workflow for a comparative fungicide efficacy field trial.

Conclusion

The experimental data indicates that picoxystrobin, often in combination with triazoles, provides effective control of major fungal diseases such as Asian soybean rust and various wheat foliar pathogens.[9][10] Its performance is comparable to, and in some cases may differ from, other leading strobilurin fungicides like azoxystrobin and pyraclostrobin, depending on the specific pathogen and environmental conditions. As with all single-site mode of action fungicides, a key consideration for the sustainable use of picoxystrobin is the implementation of robust resistance management strategies, including rotation and mixture with fungicides from different FRAC groups.[2][5] The provided data and protocols serve as a valuable resource for researchers in the ongoing development and evaluation of effective disease management strategies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.